Product packaging for 3-Methylisoquinolin-7-ol(Cat. No.:CAS No. 63485-73-4)

3-Methylisoquinolin-7-ol

Cat. No.: B1590295
CAS No.: 63485-73-4
M. Wt: 159.18 g/mol
InChI Key: UWFGJQKHZPXWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylisoquinolin-7-ol (CAS 63485-73-4) is a high-purity isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 10 H 9 NO and a molecular weight of 159.19 g/mol, serves as a valuable synthetic intermediate and scaffold for the development of novel bioactive molecules . Isoquinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities . The isoquinoline core, comprising a benzene ring fused to a pyridine ring, is a privileged structure in pharmacology . Recent scientific reviews highlight that novel isoquinoline alkaloids and their synthetic analogues are extensively investigated for their antitumor, antibacterial, anti-inflammatory, and neuroprotective properties . While the specific biological profile of this compound is an area of ongoing research, its structure positions it as a key compound for exploring these therapeutic avenues. The primary research applications for this compound include its use as a building block in organic synthesis and as a core scaffold for generating compound libraries aimed at screening for new pharmacological activities. Its physical properties, including a melting point of 252-255 °C, make it a stable candidate for various experimental procedures . Researchers are advised to store the compound sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1590295 3-Methylisoquinolin-7-ol CAS No. 63485-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFGJQKHZPXWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490691
Record name 3-Methylisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63485-73-4
Record name 3-Methylisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methylisoquinolin-7-ol. As a member of the pharmacologically significant isoquinoline family, this compound presents an intriguing scaffold for further investigation in medicinal chemistry and materials science. This document consolidates available data on related structures and provides expert insights into its reactivity, spectroscopic characteristics, and prospective utility. By offering detailed theoretical and practical perspectives, this guide aims to be an essential resource for researchers engaged in the exploration of novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a cornerstone of pharmacology.[1] The functionalization of the isoquinoline core allows for the fine-tuning of its physicochemical and biological properties, leading to the development of novel therapeutic agents in oncology, neurology, and infectious diseases.[2] this compound, a less-explored derivative, combines the key structural features of a methyl group at the 3-position and a hydroxyl group at the 7-position, offering unique opportunities for chemical modification and biological interaction. This guide will delve into the core chemical characteristics of this promising molecule.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . The structure features a pyridine ring fused to a benzene ring, with a methyl substituent at the C-3 position and a hydroxyl group at the C-7 position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Predicted
CAS Number 63485-73-4[Vendor Information]
Molecular Formula C₁₀H₉NO[Vendor Information]
Molecular Weight 159.18 g/mol [Calculated]
Melting Point 252-255 °C[Vendor Information]
Boiling Point 330 °C[Vendor Information]
Density 1.210 g/cm³[Vendor Information]
pKa (most acidic) ~9.0 (phenolic hydroxyl)Predicted
pKa (most basic) ~5.0 (isoquinoline nitrogen)Predicted
LogP ~1.8Predicted
Hydrogen Bond Donors 1[Calculated]
Hydrogen Bond Acceptors 2[Calculated]
Solubility Profile

While experimental data for this compound is scarce, its solubility can be inferred from its structure. The presence of the polar hydroxyl group suggests a higher affinity for polar solvents compared to its non-hydroxylated counterpart, 3-methylisoquinoline. It is predicted to be sparingly soluble in water and soluble in polar organic solvents such as ethanol, methanol, and DMSO. The phenolic hydroxyl group allows for salt formation with bases, which would significantly increase its aqueous solubility.

Synthesis of this compound: A Proposed Route

Retrosynthesis cluster_bischler Bischler-Napieralski Approach This compound This compound 3-Methyl-7-methoxyisoquinoline 3-Methyl-7-methoxyisoquinoline This compound->3-Methyl-7-methoxyisoquinoline Demethylation (BBr₃) 1-(m-Methoxyphenyl)ethan-1-one 1-(m-Methoxyphenyl)ethan-1-one 3-Methyl-7-methoxyisoquinoline->1-(m-Methoxyphenyl)ethan-1-one Bischler-Napieralski Cyclization N-(2,2-dimethoxyethyl)acetamide N-(2,2-dimethoxyethyl)acetamide 3-Methyl-7-methoxyisoquinoline->N-(2,2-dimethoxyethyl)acetamide Bischler-Napieralski Cyclization m-Anisaldehyde m-Anisaldehyde Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal

Figure 1: Proposed retrosynthetic analysis for this compound.
Proposed Experimental Protocol: A Bischler-Napieralski Approach

This protocol outlines a plausible multi-step synthesis.

Step 1: Synthesis of N-(1-(3-methoxyphenyl)ethyl)acetamide

  • To a solution of 1-(m-methoxyphenyl)ethan-1-one in methanol, add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude amine, add acetic anhydride and pyridine.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to yield the desired amide.

Step 2: Cyclization to 3-Methyl-7-methoxyisoquinoline

  • To a solution of N-(1-(3-methoxyphenyl)ethyl)acetamide in anhydrous toluene, add phosphorus pentoxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Demethylation to this compound

  • Dissolve 3-Methyl-7-methoxyisoquinoline in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of boron tribromide in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The hydroxyl group's presence will influence the chemical shifts of the protons on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
-OH~9.5-10.5br s
H-1~9.0-9.2s
H-4~7.8-8.0s
H-5~7.6-7.8d
H-6~7.0-7.2dd
H-8~7.3-7.5d
-CH₃~2.5-2.7s
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 10 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating hydroxyl group and the methyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon(s)Predicted Chemical Shift (δ, ppm)
C=O (if in keto-tautomer)N/A
Aromatic C-O~155-160
Aromatic C-N~150-155
Aromatic C-H~110-140
Aromatic Quaternary C~120-145
-CH₃~20-25
Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl radical, and carbon monoxide.

Fragmentation M [M]⁺˙ m/z = 159 M_minus_H [M-H]⁺ m/z = 158 M->M_minus_H -H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 144 M->M_minus_CH3 -CH₃˙ M_minus_CO [M-CO]⁺˙ m/z = 131 M->M_minus_CO -CO M_minus_HCN [M-HCN]⁺˙ m/z = 132 M->M_minus_HCN -HCN

Figure 2: Predicted mass spectrometry fragmentation of this compound.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200-3600Strong, broad
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-2960Medium
C=N stretch1620-1650Medium
Aromatic C=C stretch1450-1600Medium to Strong
C-O stretch (phenol)1200-1260Strong

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich phenolic ring and the electron-deficient pyridine ring, as well as the reactivity of the hydroxyl and methyl groups.

Reactions of the Isoquinoline Core
  • Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl group, directing electrophiles primarily to the ortho and para positions (C-6 and C-8). The pyridine ring is generally deactivated towards electrophilic attack.

  • Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C-1 position, especially after N-oxidation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including:

  • O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl halides in the presence of a base will yield the corresponding ethers and esters.

  • Williamson Ether Synthesis: Formation of an ether by reacting the corresponding phenoxide with an alkyl halide.

  • Electrophilic Substitution on the Ring: The hydroxyl group strongly activates the benzene ring for reactions such as halogenation, nitration, and sulfonation.[7][8]

Reactions of the Methyl Group

The methyl group at the 3-position is relatively unreactive but can undergo oxidation under strong conditions.

Reactivity This compound This compound Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution (on benzene ring) Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution (on pyridine ring) Hydroxyl Group Reactions Hydroxyl Group Reactions This compound->Hydroxyl Group Reactions (O-alkylation, O-acylation)

Figure 3: Overview of the reactivity of this compound.

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, the isoquinoline scaffold is a well-established pharmacophore.[1][2][9] Derivatives of isoquinoline have demonstrated a wide range of therapeutic effects, suggesting that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules.

  • Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity.[2] The 3-methyl and 7-hydroxyl groups on this scaffold could be further functionalized to explore interactions with various cancer-related targets.

  • Antimicrobial Agents: The isoquinoline core is present in several natural and synthetic antimicrobial compounds.

  • Neurological Disorders: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have shown activity in models of various neurological disorders.[10]

  • Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for the design of enzyme inhibitors.

Conclusion

This compound represents a versatile and under-explored chemical entity with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, predicted spectroscopic data, and a discussion of its chemical reactivity. By consolidating this information, we hope to stimulate further research into this promising molecule and facilitate the development of novel compounds with valuable biological and material properties.

References

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Modifications to this privileged core have yielded potent therapeutic agents in oncology, neurology, and infectious diseases. This guide provides a comprehensive technical overview of a specific, lesser-explored derivative: 3-Methylisoquinolin-7-ol. While direct experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its synthesis, characterization, and potential biological evaluation, drawing upon established chemical principles and data from analogous structures. As a Senior Application Scientist, the following content is structured to provide not just protocols, but the scientific rationale behind the proposed methodologies, ensuring a self-validating and insightful guide for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a methyl group at the 3-position and a hydroxyl group at the 7-position.[3] This substitution pattern is anticipated to influence its electronic properties, solubility, and potential for biological interactions.

Structural Elucidation

The core of this compound is a bicyclic system where a pyridine ring is fused to a benzene ring. The nitrogen atom in the isoquinoline ring imparts basic properties, while the phenolic hydroxyl group at the 7-position introduces acidic character and a potential site for hydrogen bonding.[4] The methyl group at the 3-position can influence the molecule's steric profile and electronic distribution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63485-73-4[3]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.19 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CC1=CC2=CC=C(C=C2C=N1)O[3]
InChI Key UWFGJQKHZPXWKV-UHFFFAOYSA-N[3]

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would start from a commercially available or readily synthesizable substituted benzene derivative.

Retrosynthesis target This compound intermediate1 Substituted 3-Methylisoquinoline Precursor target->intermediate1 Deprotection intermediate2 Pseudonitrosite Intermediate intermediate1->intermediate2 Cyclization & Aromatization starting_material m-(methoxymethoxy)propenylbenzene intermediate2->starting_material Nitrosation (Bruckner method) Synthetic_Workflow A 3-Methoxyphenol B 1-Methoxy-3-(methoxymethoxy)benzene A->B MOM-Cl, DIPEA C 2-Allyl-1-methoxy-3-(methoxymethoxy)benzene B->C 1. Allyl bromide, K2CO3 2. Heat D 1-Methoxy-3-(methoxymethoxy)-2-propenylbenzene C->D t-BuOK, DMSO E Pseudonitrosite Intermediate D->E NaNO2, H2SO4 F 3-Methyl-7-(methoxymethoxy)isoquinoline E->F Ac2O, H2SO4, Heat G This compound F->G HCl, MeOH Mass_Spec_Fragmentation M [C10H9NO]+• m/z = 159 F1 [C10H8NO]+ m/z = 158 M->F1 - H• F2 [C9H6NO]+ m/z = 144 M->F2 - •CH3 F3 [C9H9N]+• m/z = 131 M->F3 - CO F4 [C9H8O]+• m/z = 132 M->F4 - HCN Biological_Evaluation_Workflow A Synthesis and Purification of This compound B In Vitro Cytotoxicity Screening (e.g., MTT assay against a panel of cancer cell lines) A->B C Target Identification Studies (e.g., Kinase profiling, proteomics) B->C If active D Lead Optimization (Structure-Activity Relationship studies) C->D E In Vivo Efficacy Studies (Animal models of disease) D->E

References

Potential therapeutic uses of 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3-Methylisoquinolin-7-ol

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with profound biological activities.[1][2] this compound, a functionalized derivative, represents a promising yet underexplored molecule. While direct pharmacological data on this specific compound is sparse, its structural features—a reactive hydroxyl group for functionalization and a methyl group influencing steric and electronic properties—make it a compelling starting point for drug discovery campaigns.[3] This guide synthesizes information from analogous structures and the broader isoquinoline class to build a prospective analysis of the potential therapeutic applications of this compound, focusing on oncology, infectious diseases, and neuroprotection. We provide detailed theoretical frameworks, proposed mechanisms of action, and actionable experimental protocols to empower researchers to investigate its potential.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline moiety is a bicyclic aromatic heterocycle that has demonstrated remarkable versatility as a pharmacophore.[2] Nature has utilized this scaffold to produce a vast array of alkaloids with potent physiological effects, from the analgesic properties of morphine to the antimicrobial activity of berberine.[1] This success has inspired medicinal chemists to explore synthetic isoquinoline derivatives, leading to the development of drugs across various therapeutic areas. The rigid structure of the isoquinoline core provides a reliable anchor for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets.

This compound belongs to this distinguished class of compounds. Its strategic functionalization—a hydroxyl group at the 7-position and a methyl group at the 3-position—offers distinct advantages:

  • 7-OH Group: Acts as a hydrogen bond donor/acceptor and provides a key site for derivatization to modulate solubility, metabolic stability, and target binding affinity.

  • 3-CH₃ Group: Influences the molecule's electronic profile and can provide beneficial steric interactions within a target's binding pocket, potentially enhancing selectivity.

Synthesis and Physicochemical Characterization

While this compound is commercially available, understanding its synthesis is crucial for analog development. A plausible synthetic approach can be adapted from established isoquinoline syntheses, such as the Pomeranz–Fritsch–Bobbitt reaction.[4]

Proposed Synthetic Workflow

G cluster_0 Proposed Synthesis of this compound A m-Hydroxybenzaldehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde dimethyl acetal B->C D 7-Hydroxyisoquinoline C->D Acid-catalyzed Cyclization (Pomeranz-Fritsch) E Introduction of Methyl Group Precursor D->E Functionalization Strategy (e.g., Halogenation at C3) F This compound E->F Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Stille)

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is crucial for experimental design.

PropertyValueSource
CAS Number 63485-73-4[3][5]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Melting Point 252-255 °C[3]
Boiling Point 330 °C[3]
Density 1.210 g/cm³[3]
PSA (Polar Surface Area) 33.12 Ų[3]

Potential Therapeutic Applications: A Prospective Analysis

Based on the extensive pharmacology of related isoquinolines, we propose three primary areas for investigating the therapeutic potential of this compound and its derivatives.

Anticancer Potential

Causality: Numerous isoquinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1] For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been explored as anticancer agents, often acting through the inhibition of critical signaling pathways that drive cell proliferation and survival.[6] The planar aromatic structure of this compound makes it an ideal candidate for an ATP-competitive inhibitor of protein kinases, a well-established class of oncology targets.

Proposed Mechanism of Action: Kinase Inhibition Many receptor tyrosine kinases (RTKs) are overactive in cancer. The isoquinoline scaffold can be designed to fit into the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling.

G cluster_0 Hypothetical Kinase Inhibition Pathway ligand Growth Factor rtk Extracellular Domain Transmembrane Domain Kinase Domain ligand->rtk:f0 sub Substrate rtk:f2->sub Phosphorylation atp ATP atp->rtk:f2 mol This compound Derivative mol->rtk:f2 Inhibits ATP Binding subp Phosphorylated Substrate sub->subp downstream Downstream Signaling (Proliferation, Survival) subp->downstream apoptosis Apoptosis downstream->apoptosis Inhibition Leads to G cluster_0 MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h (allow formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % viability and determine IC50 H->I

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Methylisoquinolin-7-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a documented natural isolation, this guide details a robust, multi-step synthetic approach based on established chemical principles, primarily the Bischler-Napieralski reaction. Each step of the synthesis is meticulously described, from the preparation of the N-phenethylacetamide precursor to the final demethylation to yield the target molecule. Furthermore, this guide outlines detailed protocols for the purification and in-depth characterization of this compound and its intermediates, utilizing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Predicted spectral data and expected fragmentation patterns are provided to aid in structural verification. Finally, the potential biological significance and applications of this class of compounds are discussed, drawing upon the known pharmacological activities of related isoquinoline alkaloids. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and exploration of novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids.[1] These compounds exhibit a remarkable diversity of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern on the isoquinoline ring system dictates the biological activity, making the development of synthetic routes to novel derivatives a critical endeavor in medicinal chemistry. This compound, with its methyl and hydroxyl functionalities, represents an intriguing target for synthesis and biological evaluation. The hydroxyl group, in particular, can serve as a handle for further functionalization or as a key pharmacophoric feature.

This guide presents a scientifically sound, albeit proposed, synthetic route to this compound, designed to be accessible to researchers with a solid background in organic synthesis.

Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach

The cornerstone of the proposed synthesis is the Bischler-Napieralski reaction, a powerful method for the construction of 3,4-dihydroisoquinolines from β-arylethylamides.[3] The overall synthetic strategy involves four main stages:

  • Amide Formation: Synthesis of the N-(3-methoxyphenethyl)acetamide precursor.

  • Cyclization: Intramolecular cyclization of the amide via the Bischler-Napieralski reaction to form 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

  • Aromatization: Dehydrogenation of the dihydroisoquinoline to the corresponding isoquinoline.

  • Demethylation: Cleavage of the methoxy ether to yield the final product, this compound.

Synthetic_Pathway A 3-Methoxyphenethylamine B N-(3-methoxyphenethyl)acetamide A->B Acetic Anhydride, Pyridine C 7-Methoxy-1-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl3, Toluene, Reflux) D 7-Methoxy-3-methylisoquinoline C->D Dehydrogenation (Pd/C, Toluene, Reflux) E This compound D->E Demethylation (BBr3, DCM)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

The initial step involves the acylation of 3-methoxyphenethylamine with acetic anhydride. This is a standard and high-yielding amidation reaction.

Protocol:

  • To a stirred solution of 3-methoxyphenethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-(3-methoxyphenethyl)acetamide.[4]

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Step 2: Bischler-Napieralski Cyclization to 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

This key step involves the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) is crucial.[5]

Protocol:

  • Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq.) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) dropwise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.

  • Extract the product with toluene or chloroform (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.[6]

Step 3: Dehydrogenation to 7-Methoxy-3-methylisoquinoline

Aromatization of the dihydroisoquinoline intermediate is readily achieved by catalytic dehydrogenation.

Protocol:

  • Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq.) in a high-boiling point solvent such as toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the mixture to reflux and stir vigorously for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-methoxy-3-methylisoquinoline.[7]

  • Purification can be achieved by column chromatography on silica gel.

Step 4: Demethylation to this compound

The final step is the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[8]

Protocol:

  • Dissolve the 7-methoxy-3-methylisoquinoline (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C (a dry ice/acetone bath).

  • Add a solution of boron tribromide (BBr₃, 1.5-2.0 eq.) in DCM dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.[9]

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound.

Purification

Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. For the final polar product, a more polar solvent system like dichloromethane/methanol might be necessary.

  • Procedure: A slurry of silica gel in the initial mobile phase is packed into a glass column. The crude product, adsorbed onto a small amount of silica gel (dry loading), is carefully added to the top of the column. The mobile phase is then passed through the column, and fractions are collected and analyzed by TLC to isolate the pure compound.

Recrystallization:

  • This technique can be employed for the final purification of solid products. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals.

Characterization

The structure of the synthesized this compound should be unequivocally confirmed by a combination of spectroscopic methods.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported; expected to be a solid at room temperature
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • δ 9.5-10.0 (s, 1H): Phenolic -OH proton.

  • δ 9.0-9.2 (s, 1H): H-1 proton of the isoquinoline ring.

  • δ 7.8-8.0 (d, 1H): H-5 proton.

  • δ 7.5-7.7 (s, 1H): H-4 proton.

  • δ 7.2-7.4 (dd, 1H): H-6 proton.

  • δ 7.0-7.2 (d, 1H): H-8 proton.

  • δ 2.5-2.7 (s, 3H): Methyl protons at C-3.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

  • δ 155-158: C-7 (carbon bearing the hydroxyl group).

  • δ 150-153: C-3 (carbon bearing the methyl group).

  • δ 142-145: C-1.

  • δ 135-138: C-8a (bridgehead carbon).

  • δ 128-131: C-5.

  • δ 120-123: C-4a (bridgehead carbon).

  • δ 118-121: C-4.

  • δ 115-118: C-6.

  • δ 108-111: C-8.

  • δ 20-23: C-methyl.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 159, corresponding to the molecular weight of this compound.

  • [M-1]⁺: A peak at m/z = 158, due to the loss of a hydrogen atom.

  • [M-28]⁺: A peak at m/z = 131, resulting from the loss of CO, a common fragmentation for phenols.

  • [M-CH₃]⁺: A peak at m/z = 144, corresponding to the loss of the methyl group.[10][11]

MS_Fragmentation M [C10H9NO]+. m/z = 159 F1 [C10H8NO]+. m/z = 158 M->F1 - H• F2 [C9H9N]+. m/z = 131 M->F2 - CO F3 [C9H6NO]+. m/z = 144 M->F3 - CH3•

Caption: Plausible mass spectrometry fragmentation of this compound.

Potential Applications and Biological Significance

While specific biological studies on this compound are not widely reported, the broader class of hydroxyisoquinolines and their derivatives have demonstrated significant pharmacological potential.[1][12]

  • Antimicrobial Activity: Many isoquinoline alkaloids exhibit potent antibacterial and antifungal properties.[13] The presence of a hydroxyl group can enhance these activities by facilitating hydrogen bonding interactions with biological targets.

  • Anticancer Properties: Substituted isoquinolines have been investigated as potential anticancer agents, with mechanisms often involving the inhibition of key enzymes or intercalation with DNA.[2]

  • Enzyme Inhibition: The isoquinoline scaffold can be tailored to fit into the active sites of various enzymes, leading to their inhibition. This makes them attractive candidates for the development of targeted therapies.

  • Fluorescent Probes: The inherent fluorescence of some aromatic heterocyclic systems, including isoquinolines, can be exploited in the development of probes for biological imaging and sensing applications.

The synthesis of this compound opens the door to further derivatization and biological screening, potentially leading to the discovery of novel therapeutic agents.

Conclusion

This technical guide has outlined a comprehensive and plausible synthetic route for the preparation of this compound, a compound of interest for further research in medicinal chemistry. By leveraging the well-established Bischler-Napieralski reaction and subsequent modifications, this guide provides detailed, step-by-step protocols for its synthesis, purification, and characterization. The inclusion of predicted analytical data serves as a valuable reference for researchers undertaking this synthesis. The exploration of the potential biological activities of this and related compounds underscores the continued importance of the isoquinoline scaffold in the quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Methylisoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging established principles of heterocyclic chemistry, spectroscopic data from closely related analogs, and a comprehensive understanding of the isoquinoline scaffold's role in medicinal chemistry. All proposed methodologies and predicted data should be experimentally validated.

Abstract

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic value. This guide provides a detailed technical overview of this compound, a specific, under-explored derivative. While this molecule is not extensively documented, its structural features—a nucleophilic nitrogen, a phenolic hydroxyl group for hydrogen bonding, and a methyl group for potential steric interactions—make it a compound of significant interest for chemical biology and drug discovery. We present a plausible, robust synthetic route based on the Bischler-Napieralski reaction, detail the expected spectroscopic characteristics for its unambiguous identification, and explore its potential as a building block for novel kinase and phosphodiesterase (PDE) inhibitors. This document serves as a foundational resource to stimulate and guide future research into this promising molecule.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. This compound is cataloged under a unique CAS number, ensuring its distinct identity in chemical databases and supplier catalogs. Its fundamental properties, predicted based on its structure, provide a baseline for experimental design.

IdentifierValueSource
CAS Number 63485-73-4Chemical Abstracts Service
Molecular Formula C₁₀H₉NON/A
Molecular Weight 159.19 g/mol N/A
IUPAC Name This compoundN/A
SMILES Cc1cc2ccc(O)cc2cn1N/A
InChI Key UWFGJQKHZPXWKV-UHFFFAOYSA-NN/A
Predicted Melting Point 252-255 °CPublicly available data
Predicted Boiling Point 330 °CPublicly available data
Predicted LogP ~1.8 - 2.2N/A
Hydrogen Bond Donors 1 (Hydroxyl group)N/A
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)N/A

Proposed Synthesis Pathway: A Bischler-Napieralski Approach

The causality for this strategic choice lies in the commercial availability of the starting materials and the reaction's reliability. The methoxy group serves as a protecting group for the ultimate phenol and, crucially, as an electron-donating group that activates the aromatic ring for the cyclization step. The final product is achieved by aromatization of the dihydroisoquinoline intermediate, a step often accomplished with a palladium catalyst.

Experimental Protocol: A Proposed 3-Step Synthesis

This protocol is a putative methodology derived from standard procedures for analogous compounds. Each step must be optimized and monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 1: N-Acetylation of 3-Methoxyphenethylamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenethylamine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of the starting amine by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude N-(3-methoxyphenethyl)acetamide can be purified by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization

  • Reaction Setup: To the N-(3-methoxyphenethyl)acetamide (1.0 eq) in a flask, add a dehydrating/acidic reagent such as phosphoryl chloride (POCl₃) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[1][2]

  • Reaction Execution: Heat the mixture, typically between 80-100 °C, for several hours. The reaction progress should be monitored carefully.

  • Workup: Cool the reaction mixture and cautiously quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH > 10.

  • Extraction and Purification: Extract the product, 7-methoxy-3-methyl-3,4-dihydroisoquinoline, with an organic solvent like DCM or ethyl acetate. Combine the organic layers, dry, and concentrate. The crude product should be purified via column chromatography.

Step 3: Aromatization and Demethylation

  • Aromatization: Dissolve the dihydroisoquinoline intermediate (1.0 eq) in a high-boiling solvent like toluene or xylene. Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C). Heat the mixture to reflux for 12-24 hours. After cooling, filter the catalyst through Celite and concentrate the filtrate.

  • Demethylation: Dissolve the resulting 7-methoxy-3-methylisoquinoline in anhydrous DCM and cool to 0 °C. Add a strong Lewis acid, such as boron tribromide (BBr₃, ~1.5 eq), dropwise. Stir the reaction at room temperature until complete, as monitored by TLC.

  • Final Workup and Purification: Carefully quench the reaction with methanol, followed by water. Extract the final product, this compound, into an appropriate organic solvent. Purify by column chromatography or recrystallization to yield the final product.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Demethylation A 3-Methoxyphenethylamine B N-(3-methoxyphenethyl)acetamide A->B Acetyl Chloride, Et3N C 7-Methoxy-3-methyl- 3,4-dihydroisoquinoline B->C POCl3, Heat D 7-Methoxy-3-methylisoquinoline C->D Pd/C, Heat E This compound D->E BBr3

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation is paramount. While experimental spectra for this compound are not published, we can predict the key signals based on the known spectra of 3-methylisoquinoline and the predictable electronic effects of the C7-hydroxyl group.

¹H NMR (Proton NMR):

  • Aromatic Protons: The isoquinoline core will display a series of doublets and singlets in the aromatic region (δ 7.0-9.0 ppm). The proton at C1, adjacent to the nitrogen, is expected to be the most deshielded. The hydroxyl group at C7 will cause a slight upfield shift for adjacent protons (H6, H8) compared to the unsubstituted parent molecule.

  • Methyl Protons: A sharp singlet corresponding to the three methyl protons at C3 is expected around δ 2.5-2.7 ppm.

  • Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which will be highly dependent on solvent and concentration (typically δ 5.0-10.0 ppm).

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Approximately 10 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C7) will be significantly shifted downfield due to the oxygen's electronegativity. Carbons C1 and C3 will also be clearly identifiable.

  • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm) corresponding to the C3-methyl group.

Mass Spectrometry (MS):

  • Molecular Ion: In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the primary peak of interest will be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 159.19 and 160.19, respectively.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of CO (from the phenolic ring) or cleavage of the methyl group.

Applications in Drug Development: A Scaffold of Potential

The true value of a molecule lies in its function. While this compound has not been explicitly cited as a bioactive agent, its core structure is a well-established pharmacophore. Many isoquinoline derivatives are known to interact with critical biological targets, suggesting a clear path for future investigation of this compound.

a) Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The isoquinoline scaffold is present in numerous kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. It is plausible that this compound could serve as a foundational scaffold for developing inhibitors against kinases implicated in oncogenic pathways.

b) Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are key second messengers. PDE inhibitors have therapeutic applications in cardiovascular diseases, inflammation, and erectile dysfunction. The isoquinoline core is found in several classes of PDE inhibitors. The structure of this compound provides key features—a planar aromatic system and hydrogen-bonding groups—that could be exploited for potent and selective PDE inhibition.

G cluster_0 Potential Biological Targets cluster_1 Therapeutic Areas Compound This compound (Scaffold) Kinase Protein Kinases Compound->Kinase Inhibition PDE Phosphodiesterases (PDEs) Compound->PDE Inhibition Oncology Oncology Kinase->Oncology Inflammation Inflammation PDE->Inflammation Cardiovascular Cardiovascular Disease PDE->Cardiovascular

Caption: Potential therapeutic applications based on the isoquinoline scaffold.

Conclusion and Future Directions

This compound represents an intriguing yet under-explored molecule within the pharmacologically rich isoquinoline family. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles. The proposed synthetic routes offer a clear starting point for its preparation, which will enable the experimental validation of its predicted properties and a thorough investigation of its biological activities. The well-documented success of related isoquinoline derivatives, particularly as kinase and PDE inhibitors, strongly suggests that this compound is a valuable building block for the development of novel therapeutic agents. Future research should focus on executing the proposed synthesis, confirming the compound's structure via modern spectroscopic methods, and screening it against relevant biological targets to unlock its full therapeutic potential.

References

Solubility of 3-Methylisoquinolin-7-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methylisoquinolin-7-ol

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous isoquinoline derivatives to predict its physicochemical properties and anticipated solubility profile.[1][2][3][4] A detailed, field-proven protocol for experimental solubility determination using the gold-standard shake-flask method is provided, complete with guidelines for data analysis and interpretation.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to characterize this promising compound for preclinical evaluation.

Introduction: The Importance of Isoquinolines and Solubility

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activity, particularly in pharmacology.[1][2] Derivatives of isoquinoline are explored for their potential as therapeutic agents in oncology, neurology, and infectious diseases. This compound, a specific derivative, combines the basic nitrogenous ring system with a phenolic hydroxyl group and a methyl substituent, creating a unique profile of chemical properties.

In the landscape of drug discovery and development, solubility is a critical, non-negotiable parameter.[7] It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[5][7][8] Poor aqueous solubility is a primary driver of costly late-stage failures in the pharmaceutical pipeline. Therefore, an early and accurate assessment of a compound's solubility in various solvent systems is paramount for informed lead optimization and formulation development.[8]

Predicted Physicochemical Properties of this compound

While direct experimental data for this compound is not widely published, we can infer its key physicochemical properties by analyzing its structure and data from close analogs, such as 3-aminoisoquinolin-7-ol.[4] These properties are the primary determinants of solubility behavior.

PropertyPredicted ValueRationale & Impact on Solubility
Molecular Formula C₁₀H₉NO-
Molecular Weight 159.19 g/mol Low molecular weight generally favors good solubility.
pKa (most acidic) ~9.5 - 10.5Attributed to the phenolic hydroxyl group. Above this pH, the compound will deprotonate to form a more water-soluble phenoxide anion.
pKa (most basic) ~4.5 - 5.5Attributed to the pyridine ring nitrogen.[9] Below this pH, the nitrogen will protonate to form a more water-soluble cationic salt.
Predicted LogP ~1.5 - 2.0This value suggests a balance between lipophilicity and hydrophilicity. It indicates a preference for organic environments but suggests that aqueous solubility, especially at favorable pH, is achievable.[2]
Hydrogen Bond Donors 1 (Hydroxyl group)The -OH group can donate a hydrogen bond, improving solubility in protic solvents like water and alcohols.[5]
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen)The ring nitrogen and hydroxyl oxygen can accept hydrogen bonds, further promoting interaction with protic solvents.

The amphoteric nature of this compound, possessing both a weakly acidic hydroxyl group and a weakly basic nitrogen atom, is the most critical feature governing its aqueous solubility, making it highly pH-dependent.

Anticipated Solubility Profile: A Logical Framework

Based on the physicochemical properties, we can construct a logical framework for the expected solubility of this compound across different solvent classes.

Caption: Predicted solubility based on molecular properties.

  • Aqueous Buffers (e.g., PBS): Solubility is expected to be lowest around the isoelectric point and increase significantly at pH values approximately 2 units below the basic pKa (forming a soluble salt) and 2 units above the acidic pKa (forming a soluble phenoxide).[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the molecule's ability to both donate and accept hydrogen bonds, interacting favorably with the solvent.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. While these solvents cannot donate hydrogen bonds, the compound's polarity and aromatic nature will allow for strong dipole-dipole interactions. Isoquinoline itself is readily soluble in such solvents.[1][2]

  • Non-Polar Solvents (e.g., Chloroform, Toluene): Low to moderate solubility is predicted. The aromatic isoquinoline core provides some lipophilic character, but the polar hydroxyl group will limit solubility in highly non-polar environments.[2][3]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[5][6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Apparatus and Reagents
  • Apparatus: Analytical balance, scintillation vials or glass tubes with screw caps, orbital shaker with temperature control, centrifuge, calibrated pipettes, HPLC system with UV detector, syringe filters (0.22 µm, PTFE or other compatible material).

  • Compound: Pure this compound (purity >98% confirmed by analysis).

  • Solvents: A representative panel should be tested, including:

    • pH 7.4 Phosphate-Buffered Saline (PBS)

    • pH 2.0 HCl Buffer

    • pH 10.0 Carbonate Buffer

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Analysis & Quantification A Weigh excess solid (e.g., 2-5 mg) B Add precise volume of solvent (e.g., 1 mL) to vials A->B C Seal vials tightly D Place on orbital shaker (e.g., 25°C or 37°C) C->D E Shake for 24-48 hours (Visually confirm solid excess) D->E F Stop shaking, let settle (30 min) E->F G Centrifuge vials (e.g., 10,000 rpm, 15 min) F->G H Withdraw supernatant G->H I Filter supernatant (0.22 µm) H->I J Prepare serial dilutions of filtered sample I->J K Analyze via validated HPLC-UV method J->K L Quantify against a calibration curve K->L M Calculate Solubility (mg/mL or µM) L->M

Caption: Shake-Flask method workflow for solubility.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5][6]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each chosen solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Equilibrate at a controlled temperature (typically 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance) for a sufficient duration.[10] A period of 24 to 48 hours is standard to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to permit large particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

    • Causality Check: This step is critical. Disturbing the solid pellet will invalidate the result. Use a fresh pipette tip for each vial.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Trustworthiness Check: The first few drops from the filter should be discarded to prevent errors from compound adsorption to the filter material.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Data Presentation and Interpretation

All quantitative solubility data should be organized into a clear, structured table for easy comparison.

Table 1: Experimental Solubility of this compound at 25°C

Solvent SystemReplicates (µg/mL)Mean Solubility (µg/mL)Mean Solubility (mM)Qualitative Descriptor
pH 2.0 HCl Buffere.g., 1520, 1550, 153515359.64Soluble
pH 7.4 PBSe.g., 45, 51, 48480.30Sparingly Soluble
pH 10.0 Carb. Buffere.g., 980, 1010, 9959956.25Soluble
Ethanole.g., >20000>20000>125.6Freely Soluble
DMSOe.g., >50000>50000>314.1Very Soluble

Interpretation:

  • The results should be analyzed in the context of the Biopharmaceutical Classification System (BCS), where high solubility is defined as the highest single therapeutic dose being soluble in ≤250 mL of aqueous media over the pH range of 1-6.8.[8]

  • High solubility in organic solvents like DMSO is expected and useful for stock solution preparation in biological assays.

  • The pH-dependent aqueous solubility will directly inform formulation strategies. For oral administration, the low solubility at neutral pH may present a bioavailability challenge, potentially requiring formulation approaches such as salt formation or amorphous solid dispersions.

Conclusion

While direct published solubility data for this compound is limited, a robust scientific understanding can be built from its molecular structure and the behavior of analogous compounds. Its predicted amphoteric nature suggests a highly pH-dependent aqueous solubility profile, a critical consideration for any drug development program. The detailed shake-flask protocol provided in this guide offers a reliable, self-validating system for obtaining the precise thermodynamic solubility data required for informed decision-making. Accurate characterization of this fundamental property is the first step toward unlocking the full therapeutic potential of this and other novel isoquinoline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 3-Methylisoquinolin-7-ol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isoquinoline Derivative

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][5][6][7] 3-Methylisoquinolin-7-ol is a distinct member of this family, characterized by a methyl group at the 3-position and a hydroxyl group at the 7-position of the isoquinoline ring. While the specific biological functions of this particular derivative remain largely unexplored, its structural features suggest it as a compelling candidate for investigation in drug discovery and cell biology research.

This guide provides a comprehensive framework for researchers to initiate studies with this compound. It outlines its chemical properties, postulates potential mechanisms of action based on the activities of related isoquinoline compounds, and offers detailed protocols for its preparation and initial evaluation in cell culture, with a focus on determining its cytotoxic profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
CAS Number 63485-73-4N/A
Molecular Formula C₁₀H₉NON/A
Molecular Weight 159.18 g/mol N/A
Appearance Likely a solid (based on related compounds)N/A
Solubility Expected to have low solubility in water and be soluble in organic solvents like DMSO and ethanol.Inferred
Storage Store in a cool, dry, and dark place.General practice

Potential Mechanisms of Action: An Evidence-Based Postulation

Given the nascent stage of research on this compound, its precise mechanism of action is yet to be elucidated. However, by examining the extensive literature on isoquinoline derivatives, we can hypothesize several potential signaling pathways and molecular targets that may be modulated by this compound. Isoquinoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and neurodegenerative diseases.[8][9][10]

One prominent mechanism of action for many anticancer isoquinoline compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[2][11] Another potential avenue of investigation is the inhibition of protein kinases, such as HER2, which are often dysregulated in cancer.[12] Furthermore, some isoquinoline alkaloids have demonstrated neuroprotective effects by modulating neurotransmitter systems or acting as acetylcholinesterase inhibitors.[6][10]

Potential Signaling Pathways of this compound cluster_0 Potential Cellular Effects cluster_1 Potential Molecular Targets Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Neuroprotection Neuroprotection Antimicrobial Activity Antimicrobial Activity Topoisomerase Topoisomerase Topoisomerase->Cell Cycle Arrest Protein Kinases (e.g., HER2) Protein Kinases (e.g., HER2) Protein Kinases (e.g., HER2)->Apoptosis Acetylcholinesterase Acetylcholinesterase Acetylcholinesterase->Neuroprotection Microtubule Dynamics Microtubule Dynamics Microtubule Dynamics->Cell Cycle Arrest This compound This compound This compound->Antimicrobial Activity This compound->Topoisomerase Inhibition This compound->Protein Kinases (e.g., HER2) Inhibition This compound->Acetylcholinesterase Inhibition This compound->Microtubule Dynamics Disruption

Caption: Postulated signaling pathways for this compound.

Protocols for Cell-Based Assays

The following protocols provide a starting point for investigating the biological effects of this compound in a cell culture setting. It is imperative to adapt these protocols based on the specific cell line and experimental objectives.

Preparation of Stock Solutions

The preparation of a high-quality, sterile stock solution is a critical first step for reproducible results. Due to the predicted low aqueous solubility of isoquinoline derivatives, an organic solvent is recommended for the initial stock.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Safety First: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The final concentration should be chosen based on the desired working concentrations for your experiments.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This step is crucial to prevent contamination of your cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[13] Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) in your experiments.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[14][15][16][17][18] This protocol will guide you in determining the IC₅₀ value of this compound, which represents the concentration at which the compound inhibits cell viability by 50%.

Materials:

  • Adherent cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest test concentration) and a "no-treatment control" (cells in medium only).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

IC50 Determination Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate End End Data Analysis Data Analysis Data Analysis->End Overnight Incubation Overnight Incubation Seed Cells in 96-well Plate->Overnight Incubation Treat with this compound Treat with this compound Overnight Incubation->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Measure Absorbance->Data Analysis

Caption: Experimental workflow for IC₅₀ determination.

Troubleshooting

  • Low signal or high background in MTT assay: This could be due to suboptimal cell seeding density, contamination, or issues with the MTT reagent or solubilization solution.

  • Inconsistent results: Ensure accurate pipetting, proper mixing of solutions, and consistent incubation times.

  • Compound precipitation: If the compound precipitates in the culture medium, try preparing a lower concentration stock solution or using a different solvent system (though DMSO is generally preferred).

Conclusion

This compound presents an exciting opportunity for the discovery of novel bioactive compounds. The protocols and information provided in this guide are intended to serve as a robust starting point for researchers to explore its potential in various cell-based models. As with any scientific investigation, careful experimental design, meticulous execution, and thorough data analysis are paramount to uncovering the true biological significance of this intriguing isoquinoline derivative.

References

An Investigator's Guide to Isoquinoline-Based Fluorophores: Characterization and Application of 3-Methylisoquinolin-7-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of novel isoquinoline derivatives, using 3-Methylisoquinolin-7-ol as a primary example, for fluorescence microscopy. Recognizing that many novel heterocyclic compounds are potential but uncharacterized fluorophores, this guide provides a systematic framework for their evaluation, from fundamental photophysical measurements to detailed cellular imaging protocols.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2] Beyond their therapeutic potential, these nitrogen-containing heterocycles often exhibit intrinsic fluorescence, a property that can be tuned by modifying their substitution patterns.[3][4] This opens the door to developing novel fluorescent probes for bioimaging. However, transitioning a novel compound from the bench to the microscope requires a rigorous, multi-step validation process. This guide will walk you through that process, explaining the causality behind each experimental choice to ensure scientific integrity and reproducible results.

Part 1: Foundational Characterization of a Novel Fluorescent Probe

Before a new compound can be used for cellular imaging, its fundamental photophysical properties must be thoroughly characterized. These properties dictate the design of any microscopy experiment, including the choice of light sources, filters, and detectors.

Key Photophysical Parameters

The utility of a fluorophore is defined by a set of key performance indicators. For a novel compound like this compound, these must be determined empirically.

ParameterDescription & Significance in MicroscopyExemplary Data (Hypothetical)
λ_abs (max) The wavelength of light the molecule most efficiently absorbs. Determines the optimal laser line or excitation filter.350 nm
λ_em (max) The wavelength of light the molecule most efficiently emits. Determines the optimal emission filter.450 nm
Stokes Shift The difference between λ_abs (max) and λ_em (max). A larger Stokes shift (>30 nm) is desirable to minimize spectral overlap and improve signal-to-noise.100 nm
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength. Higher values indicate a brighter potential probe.15,000 M⁻¹cm⁻¹
Quantum Yield (Φ_F) The ratio of photons emitted to photons absorbed. This is a direct measure of fluorescence efficiency (0 to 1). A higher quantum yield is critical for a bright signal.[5]0.40
Photostability The resilience of the fluorophore to photobleaching upon exposure to excitation light. Higher photostability allows for longer imaging times and time-lapse experiments.[6]Moderate
Solvatochromism The change in spectral properties (especially emission) in response to solvent polarity. This can be exploited to probe specific cellular microenvironments.Positive (red-shifts in polar solvents)
Workflow for Photophysical Characterization

The following diagram outlines the essential workflow for characterizing a new potential fluorophore.

cluster_0 Phase 1: Spectroscopic Analysis cluster_1 Phase 2: Performance Metrics cluster_2 Phase 3: Environmental Sensitivity A Prepare Stock Solution (e.g., 10 mM in DMSO) B Determine Absorption Spectrum (Measure λ_abs max and ε) A->B C Determine Emission Spectrum (Measure λ_em max) B->C D Calculate Stokes Shift C->D G Evaluate Solvatochromism (Measure spectra in various solvents) C->G H Assess pH Sensitivity (Measure spectra across a pH range) C->H E Measure Quantum Yield (Φ_F) (Relative to a known standard) D->E F Assess Photostability (Time-course fluorescence decay) D->F

Workflow for characterizing a novel fluorophore.

Protocol 1: Basic Spectroscopic Characterization

This protocol describes how to determine the maximum absorption and emission wavelengths of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, PBS pH 7.4, Ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Working Solution: Prepare a 10 µM working solution in the desired solvent (e.g., PBS). Rationale: This concentration is typically sufficient for a strong signal without causing inner filter effects.

  • Absorption Spectrum: a. Use the solvent as a blank to zero the spectrophotometer. b. Scan the absorbance of the working solution from 250 nm to 500 nm. c. Identify the wavelength of maximum absorbance (λ_abs max).

  • Emission Spectrum: a. Set the fluorometer's excitation wavelength to the determined λ_abs max. b. Scan the emission spectrum from (λ_abs max + 10 nm) to 700 nm. c. Identify the wavelength of maximum fluorescence emission (λ_em max).

  • Analysis: Calculate the Stokes Shift (λ_em max - λ_abs max). A larger shift is generally better for microscopy applications.

Part 2: Cellular Imaging Applications and Protocols

Once the photophysical properties are known, the probe can be tested in a biological context. The primary goals are to assess its biocompatibility, cell permeability, and staining pattern.

Pre-imaging Validation: Cytotoxicity and Concentration

It is crucial to use a probe at a concentration that provides a bright signal without inducing cellular stress or death. An MTT assay is a standard method to determine the concentration range over which the compound is non-toxic.[7]

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for a period relevant to your planned imaging experiment (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select a working concentration for imaging that shows >90% cell viability.

Cellular Application Workflow

This diagram illustrates the decision-making process for applying a newly characterized probe in cell-based assays.

A Characterized Probe (Spectra, Φ_F, Photostability) B Determine Optimal Concentration (MTT Cytotoxicity Assay) A->B C Live-Cell Imaging Protocol B->C D Fixed-Cell Imaging Protocol B->D E Image Acquisition (Confocal or Widefield Microscopy) C->E D->E F Co-localization Analysis (with organelle-specific dyes) E->F G Data Analysis & Interpretation F->G

References

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methylisoquinolin-7-ol. As a key heterocyclic building block in pharmaceutical and agrochemical research, a validated analytical method is crucial for purity assessment, quality control, and stability studies. The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2]

Introduction and Method Rationale

This compound is a heterocyclic organic compound with significant potential as a precursor for bioactive molecules. Its structure, featuring a methyl-substituted isoquinoline core and a hydroxyl group, necessitates a well-controlled analytical method to ensure its quality and purity in research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high sensitivity, resolution, and reproducibility.[3]

The development of this method was guided by the physicochemical properties of the analyte.

  • Choice of RP-HPLC: this compound possesses both non-polar (aromatic rings) and polar (hydroxyl and nitrogen groups) characteristics, making it an ideal candidate for reversed-phase chromatography, the most widely used mode in HPLC.[4]

  • Stationary Phase Selection: A C18 column was selected as the primary stationary phase. This provides a strong hydrophobic interaction mechanism, which is effective for retaining aromatic compounds.[5][6]

  • Mobile Phase pH Control: The isoquinoline nitrogen is basic, while the hydroxyl group is weakly acidic. Controlling the mobile phase pH is the most critical parameter for achieving reproducible retention and symmetrical peak shape.[7] By setting the mobile phase pH to an acidic value (e.g., 3.0), the isoquinoline nitrogen is protonated, suppressing undesirable interactions with residual silanols on the stationary phase and ensuring a single, stable ionic form.[8]

  • Detector Selection: The aromatic nature of the isoquinoline ring system imparts strong UV absorbance, making a Photodiode Array (PDA) detector an excellent choice for sensitive detection and peak purity analysis.

Analyte Properties and Method Development Logic

Understanding the analyte's properties is foundational to logical method development. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue/CharacteristicSourceRationale for HPLC Method
CAS Number 63485-73-4[9]Unique identifier for the analyte.
Molecular Formula C₁₀H₉NO[9]Used to calculate molecular weight.
Molecular Weight 159.18 g/mol [9]Influences diffusion and chromatographic behavior.
Structure this compound StructureN/AAromatic rings suggest strong retention on a C18 column. The nitrogen and hydroxyl groups are ionizable.
Predicted pKa ~5.1 (basic nitrogen), ~9.5 (phenolic hydroxyl)[10]Critical for selecting mobile phase pH. An acidic pH (~3.0) ensures the nitrogen is consistently protonated.
Polarity Moderately polar[11]Suitable for reversed-phase chromatography with an aqueous/organic mobile phase.

The relationship between these properties and the final method parameters is illustrated in the diagram below.

G cluster_analyte Analyte Properties cluster_hplc HPLC Parameter Selection Analyte This compound Polarity Moderate Polarity Analyte->Polarity Aromatic Aromatic Rings Analyte->Aromatic pKa Ionizable Nitrogen (pKa ~5.1) Analyte->pKa Mode Reversed-Phase (RP) Mode Polarity->Mode Justifies use of RP Column C18 Column Aromatic->Column Strong retention Detector UV/PDA Detector Aromatic->Detector Strong chromophore MobilePhase Acidic Mobile Phase (pH 3.0) pKa->MobilePhase Ensures consistent ionization Improves peak shape

Caption: Logic diagram for HPLC parameter selection.

Detailed Experimental Protocols

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Phosphoric acid (o-phosphoric acid, ~85%)

  • Equipment:

    • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the test sample to contain approximately 10.0 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with diluent.

    • Further dilute this solution 1:10 with diluent to achieve a target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[12]

The optimized HPLC parameters are summarized in the table below.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0
B: Acetonitrile
Gradient Program 0-2 min: 10% B
2-10 min: 10% to 90% B
10-12 min: 90% B
12.1-15 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 235 nm (or determined λmax)
Run Time 15 minutes
  • Prepare a 25 µg/mL solution of this compound.

  • Inject the solution into the HPLC system.

  • Using the PDA detector, acquire the UV spectrum from 200 to 400 nm at the apex of the analyte peak.

  • The wavelength of maximum absorbance (λmax) should be used for quantification to ensure maximum sensitivity.

Method Validation Protocols (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated.[13][14] The following protocols describe the procedures for validating the key performance characteristics.

Before any sample analysis, the system suitability must be confirmed by injecting a working standard (e.g., 50 µg/mL) six times.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Inject a blank (diluent), a standard solution, and a sample solution. The chromatogram of the blank should show no interfering peaks at the retention time of this compound. The peak in the sample solution should be spectrally pure, as confirmed by the PDA detector's peak purity analysis.

  • Inject the prepared calibration standards (e.g., 1 to 100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The relationship is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Prepare a sample solution of a known concentration (e.g., 50 µg/mL).

  • Spike the sample at three concentration levels: 80%, 100%, and 120% of the nominal concentration.

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument. The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The % RSD between the two sets of data should be ≤ 2.0%.

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Intentionally vary key method parameters and assess the impact on the results (e.g., peak area, retention time).

Table 4: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (25 °C and 35 °C)
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)

The system suitability parameters should still be met under these varied conditions, and the results should not deviate significantly from the nominal conditions.

Overall Workflow Visualization

The entire process from sample preparation to final analysis is summarized in the following workflow diagram.

G cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Start: Weigh Standard/Sample dissolve Dissolve in Diluent prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm Syringe Filter) dilute->filter inject Inject into HPLC System filter->inject acquire Acquire Chromatogram & PDA Data inject->acquire sst_check Perform System Suitability Check acquire->sst_check sst_check->prep_start SST Fail integrate Integrate Peak sst_check->integrate SST Pass quantify Quantify using Calibration Curve integrate->quantify validate Perform Validation Calculations (Accuracy, Precision, etc.) quantify->validate report Generate Final Report validate->report

Caption: End-to-end workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable, accurate, and robust system for the quantitative analysis of this compound. By carefully selecting chromatographic parameters based on the analyte's physicochemical properties and performing a thorough validation according to ICH guidelines, this method proves suitable for routine quality control, purity testing, and stability analysis in a regulated laboratory environment.

References

3-Methylisoquinolin-7-ol: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline framework is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a basic nitrogen atom provide an ideal scaffold for interaction with a multitude of biological targets.[2] Among the diverse array of substituted isoquinolines, 3-Methylisoquinolin-7-ol stands out as a particularly valuable building block. The methyl group at the 3-position offers a site for potential functionalization or can influence steric and electronic properties, while the hydroxyl group at the 7-position provides a handle for a wide range of chemical transformations, including etherification, esterification, and cross-coupling reactions. This unique combination of functional groups makes this compound a powerful tool for the synthesis of complex molecules with potential therapeutic applications.

This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its derivatization and application in the construction of molecular architectures relevant to drug discovery, supported by detailed protocols and the underlying chemical principles.

Core Applications of this compound in Synthetic Chemistry

The strategic placement of the methyl and hydroxyl groups on the isoquinoline core allows for a diverse range of synthetic manipulations. The primary applications of this compound revolve around the functionalization of the hydroxyl group and the isoquinoline nucleus, enabling the construction of more complex and biologically active molecules.

Derivatization of the 7-Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations. Its derivatization can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, or to introduce new functionalities for further reactions.

The hydroxyl group can be readily alkylated or arylated to form ethers. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series. For instance, the introduction of different alkyl or aryl groups can influence the binding affinity of the molecule to its biological target.

Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds

The isoquinoline scaffold is a prominent feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 3-aminoisoquinoline core, in particular, has been identified as a privileged scaffold for the development of potent inhibitors of various protein kinases. While this compound does not possess the 3-amino group, its strategic functionalization can lead to the synthesis of valuable intermediates for kinase inhibitor discovery programs.

The general strategy involves the conversion of the 7-hydroxyl group to a triflate, followed by palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl moieties. Subsequent elaboration of the 3-methyl group or other positions on the isoquinoline ring can then be pursued to generate a library of diverse compounds for biological screening.

Workflow for the Synthesis of Arylated 3-Methylisoquinolines

The following workflow outlines a general approach for the synthesis of 7-aryl-3-methylisoquinolines, which can serve as core structures for the development of novel kinase inhibitors.

G A This compound B Triflation (Tf2O, Pyridine) A->B C 3-Methylisoquinolin-7-yl triflate B->C D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D E 7-Aryl-3-methylisoquinoline D->E F Further Derivatization E->F G Kinase Inhibitor Candidates F->G

Caption: Synthetic workflow for 7-aryl-3-methylisoquinolines.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of this compound. These are based on established and reliable procedures for analogous isoquinoline systems.[3]

Protocol 1: Synthesis of 3-Methylisoquinolin-7-yl trifluoromethanesulfonate

Rationale: The conversion of the phenolic hydroxyl group to a triflate is a crucial step to enable palladium-catalyzed cross-coupling reactions. The triflate group is an excellent leaving group, facilitating oxidative addition to the palladium(0) catalyst.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) dropwise to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-Methylisoquinolin-7-yl trifluoromethanesulfonate.

Protocol 2: Suzuki-Miyaura Coupling of 3-Methylisoquinolin-7-yl trifluoromethanesulfonate with an Arylboronic Acid

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[4] This protocol describes the coupling of the triflate intermediate with an arylboronic acid to introduce a new aryl group at the 7-position of the isoquinoline core.

Materials:

  • 3-Methylisoquinolin-7-yl trifluoromethanesulfonate

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Reflux condenser or microwave reactor

Procedure:

  • To a round-bottom flask or microwave vial, add 3-Methylisoquinolin-7-yl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or heat in a microwave reactor at a suitable temperature and time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3-methylisoquinoline.

Entry Arylboronic Acid Product Typical Yield (%)
1Phenylboronic acid3-Methyl-7-phenylisoquinoline85-95
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-3-methylisoquinoline80-90
33-Pyridinylboronic acid3-Methyl-7-(pyridin-3-yl)isoquinoline75-85

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated 3-Methylisoquinoline

Rationale: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides or triflates.[5] To apply this to this compound, the hydroxyl group would first need to be converted to a halide (e.g., bromide or chloride). This protocol outlines the general procedure for the amination of a hypothetical 7-bromo-3-methylisoquinoline.

Materials:

  • 7-Bromo-3-methylisoquinoline (synthesized from this compound)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under an inert atmosphere, add 7-bromo-3-methylisoquinoline (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) to a Schlenk tube or sealed vial.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 7-amino-3-methylisoquinoline derivative.

G cluster_0 C-N Bond Formation A 7-Halo-3-methylisoquinoline F Buchwald-Hartwig Amination A->F B Amine (R₂NH) B->F C Pd Catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs₂CO₃) E->F G 7-Amino-3-methylisoquinoline F->G

Caption: Key components of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery. Its strategic functionalization, particularly through modern cross-coupling reactions, opens avenues for the rapid generation of diverse molecular libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound. As the demand for novel therapeutic agents continues to grow, the importance of readily available and adaptable building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of medicines.

References

The Preclinical Investigator's Guide to In Vivo Evaluation of Novel Isoquinoline Derivatives: A Hypothetical Case Study with 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document presents a detailed, hypothetical framework for the in vivo evaluation of a novel therapeutic candidate, 3-Methylisoquinolin-7-ol. As of the time of writing, specific in vivo data for this compound is not publicly available. Therefore, the following application notes and protocols are synthesized from established methodologies for the broader class of isoquinoline derivatives and serve as an expert-guided template for preclinical investigation. All experimental parameters herein are illustrative and must be empirically determined.

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic framework have shown potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[2][3] The diverse pharmacological profiles stem from their ability to interact with a variety of biological targets, including enzymes and signaling pathways crucial in disease pathogenesis. This guide provides a comprehensive roadmap for the initial in vivo characterization of a novel isoquinoline derivative, using this compound as a case study, from foundational pharmacokinetic assessments to preliminary efficacy and safety evaluations.

Part 1: Preclinical Rationale and Study Design

A successful in vivo study begins with a robust preclinical rationale. Before proceeding to animal models, comprehensive in vitro characterization of this compound is paramount. This includes determining its mechanism of action, potency (e.g., IC50 or EC50), and selectivity against its intended target.

Foundational Principles for Animal Model Selection

The choice of animal model is critical and should be based on physiological and biochemical similarities to humans concerning the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] For initial studies, rodent models such as mice or rats are commonly employed due to their well-characterized genetics, relatively low cost, and established protocols.[5][6]

Ethical Considerations

All animal experiments must be conducted in strict accordance with ethical guidelines, such as those outlined by the European Directive 2010/63/EU or the Institutional Animal Care and Use Committee (IACUC) in the United States.[7] Key principles include the 3Rs: Replacement, Reduction, and Refinement, aiming to minimize animal use and suffering.[8] Standard laboratory conditions (e.g., 23–25 °C, 50–55% humidity, 12/12-h light/dark cycle) with ad libitum access to food and water are essential.[7]

Part 2: Pharmacokinetic (PK) Profiling

Understanding the ADME profile of this compound is a prerequisite for designing meaningful efficacy studies. The goal of a PK study is to characterize how the animal body processes the compound.

Experimental Workflow for a Pilot PK Study

PK_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis formulation Compound Formulation (e.g., in saline/DMSO) iv_dose IV Administration (e.g., 5 mg/kg) formulation->iv_dose po_dose Oral (PO) Administration (e.g., 20 mg/kg) formulation->po_dose animals Acclimatize Animals (e.g., Swiss Albino Mice) animals->iv_dose animals->po_dose blood_collection Serial Blood Sampling (e.g., via tail vein) iv_dose->blood_collection Group 1 po_dose->blood_collection Group 2 plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc Pharmacokinetic Modeling lcms->pk_calc

Caption: Workflow for a pilot pharmacokinetic study.

Detailed Protocol: Single-Dose Pharmacokinetics in Mice

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Swiss Albino mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Swiss Albino mice (male, 8-10 weeks old)

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House animals under standard conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight before dosing, with water provided ad libitum.[9]

  • Dosing Groups:

    • Group 1 (IV): Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 50 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Hypothetical Pharmacokinetic Data
ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kg
Cmax (µg/mL)6.51.9
Tmax (hr)0.0831.0
(hr)2.56.0
AUC₀-t (hr*µg/mL)8.210.5
Vd (L/kg)1.212.0
CL (L/hr/kg)0.61-
Bioavailability (F%) -64%

This table presents hypothetical data for illustrative purposes.

Part 3: Pharmacodynamic (PD) and Efficacy Studies

Once the pharmacokinetic profile is understood, efficacy studies can be designed to assess the biological effect of this compound in a relevant disease model. The choice of model will depend on the in vitro demonstrated mechanism of action. For instance, if the compound shows neuroprotective properties in vitro, a neurotoxicity model would be appropriate.[3]

Example: Neuroprotection Efficacy Model

Let's hypothesize that this compound acts as a neuroprotective agent by inhibiting monoamine oxidase (MAO), a mechanism shared by some tetrahydroisoquinoline derivatives.[3] A suitable in vivo model would be the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Signaling Pathway of a Hypothetical Neuroprotective Effect

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_target Drug Target cluster_outcome Cellular Outcome MPTP MPTP (Neurotoxin) ROS Reactive Oxygen Species (ROS) MPTP->ROS induces Dopamine Dopamine Metabolism ROS->Dopamine disrupts MAO Monoamine Oxidase (MAO) MAO->ROS contributes to MAO->Dopamine regulates Compound This compound Compound->MAO inhibits Neuroprotection Neuroprotection Dopamine->Neuroprotection promotes Survival Neuronal Survival Neuroprotection->Survival

Caption: Hypothetical neuroprotective mechanism of action.

Detailed Protocol: Neuroprotection in an MPTP Mouse Model

Objective: To evaluate the ability of this compound to protect dopaminergic neurons from MPTP-induced toxicity.

Materials:

  • C57BL/6 mice (male, 10-12 weeks old)

  • MPTP hydrochloride

  • This compound

  • Equipment for behavioral testing (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: MPTP control (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals)

    • Group 3: this compound (e.g., 50 mg/kg, oral gavage) + MPTP

    • Group 4: this compound alone

  • Dosing Regimen: Administer this compound or vehicle daily for 7 days prior to MPTP administration and continue for the duration of the study.

  • MPTP Induction: On day 8, administer MPTP to Groups 2 and 3 as described.

  • Behavioral Analysis: Conduct behavioral tests (e.g., rotarod for motor coordination) at baseline and 7 days after MPTP treatment.

  • Endpoint Analysis (Day 14):

    • Euthanize animals and harvest brains.

    • Perform immunohistochemical staining of brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.

    • Measure dopamine levels in the striatum using HPLC.

Part 4: Preliminary Toxicological Assessment

In parallel with efficacy studies, it is crucial to gather preliminary safety and tolerability data.

Acute Toxicity Study (Dose Range Finding)

An acute toxicity study helps determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[10]

Procedure:

  • Use a dose-escalation design in a small number of animals.

  • Administer single, increasing doses of this compound to different groups of mice.

  • Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for up to 14 days.[10]

  • The highest dose that does not cause mortality or severe signs of toxicity is considered the MTD.

Sub-Acute Toxicity Study

A 28-day repeated-dose study provides more in-depth information on the toxicological profile.[10]

Procedure:

  • Administer three dose levels (low, medium, high) of this compound daily for 28 days.

  • Monitor body weight, food and water consumption, and clinical signs throughout the study.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy and histopathological examination of major organs (e.g., liver, kidneys, heart, brain).[10]

Conclusion

This guide provides a structured and scientifically grounded framework for the initial in vivo investigation of a novel isoquinoline derivative, exemplified by this compound. By systematically characterizing the pharmacokinetics, evaluating efficacy in a relevant disease model, and assessing the preliminary safety profile, researchers can build a comprehensive data package to support further development. The key to success lies in rigorous experimental design, adherence to ethical principles, and the integration of pharmacokinetic and pharmacodynamic data to establish a clear dose-exposure-response relationship.

References

Application Note: 3-Methylisoquinolin-7-ol as a Novel Potential Inhibitor of Akt1 Kinase for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Discovery Biology Division

Abstract

The serine/threonine kinase Akt1 (Protein Kinase Bα) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a multitude of human cancers, driving cell proliferation, survival, and therapeutic resistance.[1][2][3][4] Consequently, Akt1 is a prime therapeutic target for oncology drug discovery. Isoquinoline alkaloids have emerged as a promising class of kinase inhibitors. This document provides detailed protocols for investigating a novel isoquinoline derivative, 3-Methylisoquinolin-7-ol, as a potential inhibitor of Akt1. We outline a systematic workflow, beginning with a robust, high-throughput in vitro kinase assay to determine direct enzymatic inhibition and IC50, followed by a cell-based Western blot analysis to confirm target engagement and downstream pathway modulation in a cellular context. These methods are designed for researchers in oncology and drug development to effectively characterize new potential Akt inhibitors.

Introduction

The Akt signaling pathway is a critical regulator of fundamental cellular processes.[2][4][5] Upon activation by upstream signals, such as growth factors, Akt phosphorylates a host of downstream substrates, leading to increased cell survival by inhibiting pro-apoptotic proteins and enhanced proliferation by activating cell cycle progression.[2][5] In many cancers, genetic alterations—including loss of the tumor suppressor PTEN or activating mutations in PI3K—lead to constitutive activation of Akt signaling, promoting tumorigenesis and resistance to therapy.[1][2][3] This makes targeted inhibition of Akt a highly pursued strategy in cancer treatment.

The isoquinoline scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, with many derivatives demonstrating potent kinase inhibitory action. Building on this precedent, we propose the investigation of this compound, a structurally related compound, as a novel inhibitor of Akt1. This guide provides a validated experimental framework to assess its inhibitory potential, first at the biochemical level and subsequently in a relevant cellular model.

Signaling Pathway and Experimental Rationale

The workflow is designed to first confirm direct inhibition of the purified enzyme and then validate this activity in a more complex biological system.

  • In Vitro Kinase Assay: Measures the direct effect of this compound on the catalytic activity of recombinant human Akt1. This establishes whether the compound can inhibit the enzyme without cellular uptake or metabolic factors.

  • Cell-Based Assay: Assesses the compound's ability to inhibit Akt1 signaling within cancer cells. This is achieved by measuring the phosphorylation of a direct downstream substrate, Glycogen Synthase Kinase 3 Beta (GSK3β), at the Akt-specific site, Serine 9 (Ser9).[6][7] A reduction in p-GSK3β (Ser9) levels indicates successful target engagement in a cellular environment.

Below is a diagram of the targeted signaling pathway and the overall experimental workflow.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt1 Akt1 PI3K->Akt1 Activates GSK3b GSK3β Akt1->GSK3b Phosphorylates Apoptosis Pro-Apoptotic Factors Akt1->Apoptosis Inhibits Proliferation Cell Cycle Proteins Akt1->Proliferation Promotes pGSK3b p-GSK3β (Ser9) (Inactive) GSK3b->pGSK3b Survival Cell Survival Apoptosis->Survival Growth Proliferation Proliferation->Growth Inhibitor This compound Inhibitor->Akt1 Inhibits

Figure 1: Simplified Akt1 signaling pathway and the proposed point of inhibition.

Experimental_Workflow start Hypothesis: This compound inhibits Akt1 protocol1 Protocol 1: In Vitro Akt1 Kinase Assay (e.g., ADP-Glo™) start->protocol1 data1 Data: Direct Enzymatic Inhibition protocol1->data1 protocol2 Protocol 2: IC50 Determination data2 Data: Potency (IC50 Value) protocol2->data2 protocol3 Protocol 3: Cell-Based Western Blot (p-GSK3β Ser9) data3 Data: Downstream Pathway Inhibition in Cancer Cells protocol3->data3 data1->protocol2 data2->protocol3 conclusion Conclusion: Assess Compound Potential data3->conclusion

Figure 2: High-level experimental workflow for characterizing this compound.

Protocol 1: In Vitro Akt1 Kinase Activity Assay

This protocol uses a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to quantify the amount of ADP produced during the kinase reaction.[8][9][10] The luminescent signal is directly proportional to kinase activity.

3.1. Materials and Reagents

  • Recombinant Human Akt1 (activated)

  • Akt1 Substrate Peptide (e.g., GSK3α/β peptide)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[11]

  • ATP, Ultra-Pure

  • This compound (stock solution in 100% DMSO)

  • Staurosporine (positive control inhibitor, stock in 100% DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

3.2. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Also, prepare dilutions for the staurosporine positive control (e.g., starting at 10 µM).

  • Assay Plate Setup:

    • Add 1 µL of diluted compound, DMSO (vehicle control), or staurosporine to the appropriate wells of a 384-well plate.

    • Add 2 µL of Akt1 enzyme diluted in Kinase Buffer to each well.

      • Expert Insight: The optimal enzyme concentration should be determined empirically to yield a robust signal where ATP consumption is within the linear range of the assay (typically 10-30%).

    • Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme before the reaction starts.[7]

  • Kinase Reaction Initiation:

    • Prepare a Substrate/ATP mix in Kinase Buffer. The final ATP concentration should ideally be at or near the Km of Akt1 for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2 µL of the Substrate/ATP mix to all wells to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9][12]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[9][12]

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Protocol 2: IC50 Determination and Data Analysis

The IC50 (half-maximal inhibitory concentration) is a measure of the compound's potency.[13][14] It is calculated from the dose-response curve generated in Protocol 1.

4.1. Data Analysis

  • Calculate Percent Inhibition:

    • Average the signal from the DMSO-only wells (0% inhibition, Max Signal).

    • Average the signal from the highest concentration of staurosporine wells (100% inhibition, Min Signal).

    • For each compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Generate IC50 Curve:

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[15] The IC50 is the concentration of the inhibitor that produces 50% inhibition.[13][16]

4.2. Sample Data Presentation

CompoundTargetIC50 (µM) [Hypothetical]Assay Type
This compoundAkt11.5ADP-Glo™ Kinase Assay
Staurosporine (Control)Akt10.02ADP-Glo™ Kinase Assay

Protocol 3: Cell-Based Western Blot for p-GSK3β (Ser9)

This protocol validates the in vitro findings by confirming that this compound can inhibit Akt1 activity inside cancer cells.

5.1. Materials and Reagents

  • Cancer cell line with active Akt signaling (e.g., PC-3, LNCaP)

  • Complete cell culture medium

  • This compound

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)[17]

  • BCA Protein Assay Kit

  • Primary Antibodies:

    • Rabbit anti-phospho-GSK3β (Ser9)[6][18]

    • Mouse anti-total GSK3β

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies (HRP-conjugated):

    • Anti-rabbit IgG, HRP-linked

    • Anti-mouse IgG, HRP-linked

  • PVDF membrane, SDS-PAGE gels, and Western blot equipment

  • Enhanced Chemiluminescence (ECL) substrate

5.2. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach 70-80% confluency.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Crucially, the buffer must contain phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clear the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Expert Insight: BSA is preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein that can cause high background.[19]

    • Incubate the membrane with the primary antibody for p-GSK3β (Ser9) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate. Capture the chemiluminescent signal with an imaging system.[17]

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane using a mild stripping buffer.

    • Re-probe the same membrane for total GSK3β and then for β-Actin as a loading control, following the steps above with the appropriate antibodies.

5.3. Data Interpretation A dose-dependent decrease in the band intensity for p-GSK3β (Ser9), when normalized to total GSK3β and β-Actin, confirms that this compound inhibits the Akt1 signaling pathway in a cellular context.

Conclusion

This application note provides a comprehensive framework for evaluating this compound as a novel Akt1 inhibitor. The sequential application of a direct enzymatic assay followed by cell-based target validation offers a robust method for characterizing the compound's potency and mechanism of action. Positive results from these protocols would establish this compound as a valuable lead compound for further preclinical development in oncology.

References

Application Notes and Protocols for the Experimental Use of 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Methylisoquinolin-7-ol is a specific chemical entity for which detailed biological activity and established experimental protocols are not extensively documented in publicly available literature.[1][2] The following application notes and protocols are therefore based on the well-characterized activities of the broader class of isoquinoline alkaloids and their derivatives.[3][4][5][6][7] Researchers must validate and optimize these methodologies for their specific experimental context.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast number of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[5][7] From the potent analgesic properties of morphine to the vasodilator effects of papaverine, isoquinoline alkaloids have historically been a rich source of therapeutic agents.[7][8][9][10] In modern drug discovery, synthetic isoquinoline derivatives are being actively investigated for their potential as anticancer, neuroprotective, anti-inflammatory, antimicrobial, and antiviral agents.[5][6][11][12][13]

The biological effects of isoquinoline derivatives are often attributed to their ability to interact with a variety of biomolecular targets, including protein kinases, enzymes involved in neurotransmission, and nucleic acids.[3][14][15][16] The specific pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents on the core ring structure.[17] this compound, featuring a methyl group at the 3-position and a hydroxyl group at the 7-position, possesses functionalities that may confer specific biological activities, such as kinase inhibition or neuroprotective effects, making it a compound of interest for further investigation.[1]

Physicochemical Properties and Formulation

A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for designing appropriate experimental conditions, particularly for solubility and formulation.

PropertyValueSource
CAS Number 63485-73-4[1][2]
Molecular Formula C10H9NO[1]
Molecular Weight 159.18 g/mol [1]
Melting Point 252-255 °C[1]
Boiling Point 330 °C[1]
Flash Point 153 °C[1]

Solubility and Stock Solution Preparation:

For in vitro experiments, a common challenge with heterocyclic compounds is their aqueous solubility. The hydroxyl group in this compound may enhance its solubility compared to the parent isoquinoline.[1]

Protocol for Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh out 1.5918 mg of this compound.

  • Solubilization: Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO). Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[18]

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium or buffer immediately before each experiment. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically <0.5%).

In Vitro Experimental Protocols

Based on the known activities of isoquinoline derivatives, this compound could be investigated for its potential as a kinase inhibitor or an anticancer agent.[3][14]

Kinase Inhibition Assay

The isoquinoline moiety is known to mimic the adenine structure of ATP, making it a common scaffold for ATP-competitive kinase inhibitors.[3]

Objective: To determine the inhibitory potential of this compound against a panel of protein kinases.

Workflow for Kinase Inhibition Screening:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate compound with kinase and substrate Compound_Prep->Incubation Kinase_Prep Prepare kinase, substrate, and ATP solutions Kinase_Prep->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Detection Detect kinase activity (e.g., luminescence, fluorescence) Initiation->Detection Data_Analysis Calculate percent inhibition Detection->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well or 384-well plate, add the desired concentration of this compound. Include a positive control (a known inhibitor of the target kinase) and a negative control (vehicle, e.g., DMSO).

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 30-60 minutes), stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that measure remaining ATP, or fluorescence-based assays that measure product formation).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay

Many isoquinoline derivatives exhibit cytotoxic effects against cancer cell lines.[19][17]

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Step-by-Step Protocol (MTT Assay): [19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Administration

For in vivo studies, the route of administration and dosage will depend on the animal model, the target organ, and the compound's pharmacokinetic properties. Isoquinoline derivatives have been administered via various routes, including oral gavage, intraperitoneal injection, and intravenous injection.[8][18][20]

Formulation for In Vivo Administration:

A common vehicle for administering hydrophobic compounds to rodents is a mixture of DMSO, Cremophor EL, and saline.

Example Formulation:

  • Dissolve the required amount of this compound in DMSO.

  • Add Cremophor EL and mix thoroughly.

  • Add saline to the final desired volume and mix until a clear solution or a stable emulsion is formed. A typical ratio might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline.

Workflow for a Xenograft Mouse Model Study:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Implantation Implant cancer cells subcutaneously in mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer this compound or vehicle daily Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Sacrifice Sacrifice mice at the end of the study Monitoring->Sacrifice Tissue_Collection Collect tumors and other relevant tissues Sacrifice->Tissue_Collection Analysis Perform histological and biochemical analyses Tissue_Collection->Analysis

Caption: Workflow for an in vivo xenograft study.

Dosage Considerations:

The appropriate dosage for in vivo studies must be determined through dose-ranging studies to identify a well-tolerated and efficacious dose. For initial studies, a starting dose could be in the range of 10-50 mg/kg, administered daily. This is a hypothetical range and requires experimental validation.

Potential Mechanisms of Action and Signaling Pathways

Isoquinoline derivatives can modulate several key signaling pathways involved in cell growth, proliferation, and survival.[4][5]

Hypothetical Signaling Pathway for Anticancer Activity:

G Compound This compound Kinase Protein Kinase (e.g., MAPK, PI3K/Akt) Compound->Kinase Inhibition Downstream Downstream Effectors (e.g., transcription factors) Kinase->Downstream Phosphorylation Cell_Cycle Cell Cycle Arrest Downstream->Cell_Cycle Apoptosis Apoptosis Downstream->Apoptosis

Caption: Potential signaling pathway for anticancer activity.

This diagram illustrates a simplified pathway where this compound may inhibit a protein kinase, leading to the downregulation of downstream signaling pathways that control cell cycle progression and apoptosis.[17]

Conclusion

While specific biological data for this compound is limited, the extensive research on the isoquinoline class of compounds provides a strong foundation for its investigation as a potential therapeutic agent. The protocols and guidelines presented here offer a starting point for researchers to explore the dosage and administration of this compound in both in vitro and in vivo experimental settings. It is imperative that these general protocols are adapted and rigorously validated for the specific research questions and experimental systems being employed.

References

Application Notes and Protocols for the Antimicrobial Evaluation of 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isoquinoline Scaffolds in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The isoquinoline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural products with diverse biological activities. Various natural and synthetic isoquinoline alkaloids have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including multidrug-resistant strains[1][2][3].

This document provides a comprehensive guide for the investigation of 3-Methylisoquinolin-7-ol , a specific isoquinoline derivative, as a potential antimicrobial agent. While extensive data on the antimicrobial properties of this particular molecule are not yet available, this guide offers a systematic approach to its evaluation, drawing upon established protocols and the known activities of structurally related isoquinoline compounds. The methodologies outlined herein will enable researchers to determine its spectrum of activity, potency, and potential mechanisms of action, thereby providing a solid foundation for further drug development efforts.

Hypothesized Mechanism of Action: Insights from Related Compounds

Based on studies of other antimicrobial isoquinoline derivatives, the potential mechanisms of action for this compound could involve one or more of the following pathways:

  • Cell Membrane Disruption: Some isoquinoline compounds, such as isoquinoline-3-carboxylic acid, have been shown to damage the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death[4].

  • Inhibition of Cell Division: Certain quinoline and isoquinoline derivatives can interfere with bacterial cell division by inhibiting the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton[5][6].

  • Interference with Macromolecular Biosynthesis: Studies on alkynyl isoquinolines suggest that they can perturb both cell wall and nucleic acid biosynthesis in bacteria, leading to potent bactericidal effects[1][7].

The following experimental protocols are designed to investigate these potential mechanisms for this compound.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical workflow for the comprehensive antimicrobial assessment of a novel compound like this compound.

antimicrobial_workflow cluster_0 Initial Screening cluster_1 Advanced Characterization cluster_2 Mechanism of Action Studies MIC Determination of Minimum Inhibitory Concentration (MIC) MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Follow-up for bactericidal activity Biofilm Anti-Biofilm Activity Assessment MIC->Biofilm TimeKill Time-Kill Kinetic Assay MIC->TimeKill MBC->TimeKill Membrane Membrane Permeability Assay TimeKill->Membrane DNA_Binding DNA Interaction Assay TimeKill->DNA_Binding FtsZ FtsZ Polymerization Assay TimeKill->FtsZ MoA cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm DNA DNA Cytoplasm->DNA FtsZ Protein FtsZ Protein Cytoplasm->FtsZ Protein This compound This compound This compound->Cell Wall Perturbation of Biosynthesis This compound->Cell Membrane Disruption of Integrity This compound->DNA Intercalation or Binding This compound->FtsZ Protein Inhibition of Polymerization

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Methylisoquinolin-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide insights grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound scaffold?

A1: The synthesis of substituted isoquinolines like this compound is typically achieved through classical named reactions that build the heterocyclic ring system. The two most effective and commonly employed strategies are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction .[1][2]

  • Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated to the aromatic isoquinoline.[3][4] For this specific target, the route is advantageous as the required 3-methyl substituent can be directly introduced via acylation with an acetyl group.

  • Pomeranz-Fritsch Reaction: This synthesis involves the reaction of a benzaldehyde with an aminoacetoaldehyde acetal under acidic conditions to form the isoquinoline ring.[5][6] While powerful, this reaction can require harsh conditions and yields can be variable.[7] Modifications are often necessary to introduce the 3-methyl substituent.

Q2: Why is the 7-hydroxyl group typically protected, for instance, as a methyl ether (methoxy group), during the initial synthetic steps?

A2: The hydroxyl group is an activating, electron-donating group. However, its free phenolic proton is acidic and can interfere with the reagents used in key synthetic steps, particularly the strong Lewis acids or dehydrating agents in the Bischler-Napieralski cyclization (e.g., POCl₃, P₂O₅).[3][4] Protecting it as a methoxy group offers several advantages:

  • Prevents Side Reactions: It eliminates the acidic proton, preventing unwanted O-acylation or reactions with the acid catalyst.

  • Maintains Activating Effect: The methoxy group is still strongly electron-donating, which is crucial for facilitating the key electrophilic aromatic substitution (cyclization) step.[8]

  • Improves Solubility: The protected intermediate often has better solubility in common organic solvents used during the reaction and purification. The methoxy group can be efficiently cleaved in the final step of the synthesis using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the desired 7-hydroxy product.

Q3: What are the ideal starting materials for synthesizing 3-Methyl-7-methoxyisoquinoline, the protected precursor to the final product?

A3: The choice of starting materials is dictated by the chosen synthetic route:

  • For the Bischler-Napieralski Route: The key disconnection occurs between the C1-N and C4a-C8a bonds. The logical precursors are:

    • 3-Methoxyphenethylamine: This provides the benzene ring with the correctly positioned methoxy group and the ethylamine side chain.

    • Acetyl Chloride or Acetic Anhydride: This is used to acylate the phenethylamine, forming the necessary N-(2-(3-methoxyphenyl)ethyl)acetamide intermediate and introducing the precursor to the 3-methyl group.

  • For the Pomeranz-Fritsch Route: The synthesis builds the pyridine ring onto the benzene ring. The required precursors are:

    • 3-Methoxybenzaldehyde: This serves as the benzene ring component.

    • 1-Amino-2,2-dimethoxypropane (or a similar acetal of aminoacetone): This reagent provides the nitrogen atom and the C3-methyl and C4 carbons of the isoquinoline ring.

Troubleshooting Guide: Bischler-Napieralski Route

The Bischler-Napieralski reaction is often the preferred method for this target due to its reliability and directness. The general workflow involves acylation, cyclization, and dehydrogenation.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydrogenation cluster_3 Step 4: Deprotection A 3-Methoxyphenethylamine B N-(2-(3-methoxyphenyl)ethyl)acetamide A->B Acetyl Chloride, Base (e.g., TEA) C 7-Methoxy-3-methyl-3,4- dihydroisoquinoline B->C POCl3 or P2O5, Toluene, Reflux D 7-Methoxy-3-methylisoquinoline C->D Pd/C, High-boiling solvent E This compound D->E BBr3 or HBr

Caption: Workflow for this compound via the Bischler-Napieralski route.
Problem: Low yield during the Bischler-Napieralski cyclization (Step 2).

This is the most critical step and often the primary source of yield loss.

Observed Issue Potential Cause(s) Recommended Solution(s) & Rationale
Low Conversion / Reaction Stalls 1. Insufficient Dehydrating Agent: The reaction requires a strong Lewis acid to activate the amide carbonyl for cyclization.[3] 2. Low Reaction Temperature: The activation energy for the intramolecular electrophilic substitution can be high.1. Reagent Choice: Phosphoryl chloride (POCl₃) is standard. For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is more effective as it generates pyrophosphates, which are better leaving groups.[4] Ensure reagents are anhydrous. 2. Solvent & Temperature: Toluene (reflux, ~110 °C) is common. If conversion is still low, switch to a higher boiling solvent like xylene (reflux, ~140 °C). Monitor progress by TLC to avoid decomposition.
Significant Charring or Polymerization 1. Temperature Too High: Excessive heat can lead to decomposition and polymerization, especially with activated aromatic rings. 2. Formation of Styrene Side-Products: A retro-Ritter reaction can sometimes occur, leading to the formation of styrenes.[8]1. Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate. It's better to run the reaction longer at a lower temperature (e.g., 100 °C) than quickly at a temperature that causes degradation. 2. Milder Reagents: Consider using trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine, which can effect the cyclodehydration under much milder conditions (e.g., room temperature to 40 °C).[9]
Formation of Unexpected Isomers Incorrect Cyclization Regiochemistry: With a meta-substituent, cyclization can potentially occur at C2 (ortho) or C6 (para).This is less common for the strongly para-directing methoxy group. However, if observed, it may indicate extreme reaction conditions. Confirm the structure of your starting material. The methoxy group on 3-methoxyphenethylamine should direct the cyclization to the C6 position, which becomes the C7-position of the isoquinoline after numbering.[8]
Problem: Incomplete dehydrogenation of the dihydroisoquinoline (Step 3).
Observed Issue Potential Cause(s) Recommended Solution(s) & Rationale
Mixture of Dihydroisoquinoline and Isoquinoline 1. Catalyst Inactivation: The palladium catalyst (Pd/C) can be poisoned by residual reagents or impurities. 2. Insufficient Reaction Time/Temperature: The dehydrogenation requires thermal energy to proceed.1. Purify Intermediate: Ensure the 3,4-dihydroisoquinoline intermediate is purified by column chromatography before this step. Use a fresh, high-quality catalyst (5-10 mol %). 2. Reaction Conditions: Use a high-boiling, inert solvent such as xylene or decalin and ensure the reaction is at a vigorous reflux for 12-24 hours.[10] Monitor by TLC or LC-MS until the starting material is consumed.

Troubleshooting Guide: Pomeranz-Fritsch Route

This route can be effective but is often more sensitive to reaction conditions.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Deprotection A 3-Methoxybenzaldehyde + 1-Amino-2,2-dimethoxypropane B Schiff Base Intermediate A->B Toluene, Reflux (Dean-Stark) C 7-Methoxy-3-methylisoquinoline B->C Concentrated H2SO4, Heat D This compound C->D BBr3 or HBr

Caption: Workflow for this compound via the Pomeranz-Fritsch route.
Problem: Low yield in the acid-catalyzed cyclization (Step 2).

The Pomeranz-Fritsch reaction is notorious for requiring strongly acidic conditions, which can lead to low yields if not optimized.[6][7]

Observed Issue Potential Cause(s) Recommended Solution(s) & Rationale
Low Conversion of Schiff Base 1. Suboptimal Acid Catalyst/Concentration: The reaction requires a specific concentration of acid to promote both acetal hydrolysis and electrophilic ring closure.[5] 2. Insufficient Heat: The reaction often requires thermal activation.1. Acid Screen: Concentrated sulfuric acid (e.g., 70-85%) is the classic reagent. Polyphosphoric acid (PPA) can also be effective and sometimes gives cleaner reactions. Perform small-scale trials to find the optimal acid and concentration. 2. Temperature Control: Heat the reaction mixture carefully (e.g., 60-100 °C) and monitor by TLC. Avoid excessive temperatures that can cause sulfonation of the aromatic ring or other decomposition pathways.
Complex Product Mixture Decomposition of Reactants/Products: The combination of strong acid and heat can degrade the starting materials or the desired isoquinoline product.1. Isolate Intermediates: A modified approach is to first form the Schiff base, reduce it to the corresponding benzylamine, and then perform the cyclization under milder conditions.[11] This adds steps but can significantly improve the yield and cleanliness of the critical cyclization. 2. Gradual Addition: Try adding the Schiff base solution slowly to the pre-heated acid to maintain better control over the reaction exotherm and minimize decomposition.

General Troubleshooting Logic

When encountering low yields, a systematic approach is crucial. Use the following decision tree to guide your troubleshooting process.

G A Low Yield Observed B Which step is failing? A->B C Starting Material Acylation/ Imine Formation B->C Initial Step D Ring Cyclization (B-N or P-F) B->D Key C-C Bond Formation E Dehydrogenation/ Deprotection B->E Final Steps F Check Purity of Reagents. Ensure anhydrous conditions. Optimize base/catalyst. C->F G Verify Reagent Activity (POCl3, P2O5). Screen Solvents (Toluene vs. Xylene). Optimize Temperature. Consider Milder Reagents (Tf2O). D->G H Check Catalyst Quality (Pd/C). Ensure complete removal of poisons. Increase reaction time/temp. Verify deprotection reagent (BBr3) is fresh. E->H

References

3-Methylisoquinolin-7-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule. Here, we address common stability and degradation challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark place.[1][2] The recommended temperature is typically 2-8°C for long-term storage.[2] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to oxygen and moisture, which can promote degradation.

Q2: My solution of this compound has changed color to yellow/brown. What does this indicate?

A2: A color change in your solution is a primary visual indicator of degradation.[1] this compound, being a hydroxyisoquinoline, possesses a phenolic hydroxyl group. Such moieties are susceptible to oxidation, which can lead to the formation of colored quinone-type species and other polymeric byproducts.[3][4][5] This process is often accelerated by exposure to light, oxygen, and elevated pH.[1][6]

Q3: Is this compound sensitive to light?

A3: Yes, hydroxyisoquinoline derivatives are often photosensitive.[1][7] Exposure to UV or even ambient light can provide the energy needed to initiate photochemical reactions, leading to degradation.[6] It is crucial to prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1][6]

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of an aqueous solution is a critical factor governing the stability of this compound.[8] The phenolic hydroxyl group can be deprotonated under basic conditions, forming a phenoxide ion. This phenoxide is highly susceptible to oxidation.[5] Therefore, alkaline conditions (high pH) are expected to significantly accelerate the degradation of the compound.[5][6] For enhanced stability, maintaining a slightly acidic to neutral pH (e.g., pH 4-7) using a suitable buffer system is recommended.

Q5: Can I use antioxidants to stabilize my this compound solution?

A5: Yes, adding antioxidants is a highly effective strategy to prevent oxidative degradation.[9] Since the primary degradation pathway is likely oxidation of the hydroxyl group, antioxidants that can scavenge free radicals are beneficial.[3][10][11] Common choices include butylated hydroxytoluene (BHT), vitamin E, or small amounts of reducing agents like sodium sulfite, though compatibility with your experimental system must be verified.[9]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving specific stability issues you may encounter during your experiments.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Rapid Color Change in Solution 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light. 3. High pH: Use of an unbuffered or alkaline solvent.1. Inert Atmosphere: Prepare solutions using solvents degassed by sparging with nitrogen or argon. Store the final solution under an inert headspace.[1] 2. Light Protection: Use amber glassware or wrap containers with aluminum foil.[1][6] 3. pH Control: Prepare solutions in a suitable buffer (e.g., phosphate or citrate) to maintain a slightly acidic to neutral pH.[12]
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Chemical Degradation: Formation of one or more degradation products.[1] 2. Contamination: Impurity from solvent, glassware, or other reagents.1. Confirm Degradation: Re-analyze a freshly prepared sample as a control. If new peaks are absent, degradation is confirmed. 2. Characterize Degradants: Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[13][14] 3. Optimize Conditions: Based on the forced degradation results, implement preventative measures (e.g., pH control, antioxidants, light protection).
Precipitate Formation in Solution 1. Poor Solubility: Exceeding the solubility limit in the chosen solvent. 2. Degradation Product Insolubility: A degradation product may be less soluble than the parent compound. 3. pH-Dependent Solubility: Changes in pH affecting the ionization state and solubility of the compound.[8]1. Verify Solubility: Check the compound's solubility in your solvent system. Consider using a co-solvent if appropriate for your application. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Adjust pH: Test the effect of pH adjustment on solubility, keeping in mind the impact on stability.[8]
Inconsistent Experimental Results / Loss of Potency 1. Progressive Degradation: Gradual breakdown of the compound in stock or working solutions over time. 2. Inaccurate Concentration: Initial weighing error or partial dissolution.1. Stability Study: Perform a short-term stability study on your solution under your typical experimental conditions. Analyze the solution by a validated analytical method (see Protocol 2) at different time points. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to ensure accurate concentration and minimize the impact of degradation.

Part 3: Key Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of a systematic approach. The following protocols are designed to be self-validating systems to help you understand and control the stability of this compound.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13][14][15] The goal is to achieve 5-20% degradation of the active substance.[16]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent container to direct sunlight or a photostability chamber (ICH Q1B conditions) for a specified duration. Keep a control sample wrapped in foil.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS (see Protocol 2).

  • Evaluation:

    • Compare the chromatograms of stressed samples with the control.

    • Calculate the percentage degradation of this compound.

    • Identify the retention times of major degradation products.

    • Ensure mass balance, where the sum of the parent compound and all degradation products is close to the initial concentration.[17]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15]

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Elution: A typical starting gradient could be:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a DAD to identify the optimal wavelength for the parent compound and any degradants.

    • Injection Volume: 10 µL

  • Method Validation:

    • Specificity: Inject the samples from the forced degradation study (Protocol 1). The method is specific if all degradation product peaks are well-resolved from the parent peak.

    • Linearity, Accuracy, Precision: Perform these validation steps according to standard laboratory procedures or ICH guidelines to ensure the method is reliable for quantitative analysis.

Part 4: Visualization of Degradation & Workflow

Diagram 1: Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation, stemming from the reactive phenolic hydroxyl group.

G cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products A This compound E Quinone-type Structures A->E Degradation F Ring-Opened Products A->F Degradation G Polymeric Byproducts A->G Degradation B Oxygen (Oxidation) B->A Accelerate C Light (Photodegradation) C->A Accelerate D High pH D->A Accelerate

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow outlines the logical sequence for investigating and mitigating stability issues.

G cluster_workflow Stability Assessment Workflow A Observe Instability (e.g., color change, new peaks) B Perform Forced Degradation Study (Protocol 1) A->B C Develop Stability-Indicating HPLC Method (Protocol 2) B->C D Identify Key Degradation Factors (pH, Light, O₂) C->D E Implement Preventative Measures (Buffering, Light Protection, Inert Gas) D->E F Confirm Stability of Optimized Solution E->F

Caption: Experimental workflow for assessing and improving stability.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation with this compound. Our approach is rooted in fundamental physicochemical principles and validated by extensive field experience in compound handling and formulation.

Introduction to this compound: Understanding the Molecule

This compound is a heterocyclic organic compound with a molecular formula of C₁₀H₉NO and a molecular weight of approximately 159.18 g/mol [1][2]. Its structure, featuring a substituted isoquinoline core, presents both opportunities and challenges for achieving adequate solubility in aqueous media, a critical prerequisite for most biological assays and preclinical studies.

Key Structural Features Influencing Solubility:

  • Isoquinoline Core: The nitrogen atom in the isoquinoline ring system is weakly basic.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 7-position is weakly acidic.

  • Methyl Group (-CH₃): This group adds to the molecule's hydrophobicity.

These features result in a molecule with a predicted pKa of approximately 9.04, suggesting it is a weakly basic compound, and limited aqueous solubility is expected[2]. While the hydroxyl group can participate in hydrogen bonding, the overall aromatic structure contributes to its hydrophobic nature, making it sparingly soluble in water, much like the related compound 3-methylisoquinoline[3].

This guide will walk you through a systematic approach to solubilizing this compound, from initial solvent selection to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the best starting solvent for dissolving this compound?

For initial stock solutions, it is recommended to use a water-miscible organic solvent. The most common and effective choices are:

  • Dimethyl sulfoxide (DMSO): This is the standard choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.

  • Ethanol: A good alternative to DMSO, particularly if DMSO is incompatible with your experimental system.

  • N,N-Dimethylformamide (DMF): Can be used if other solvents fail, but it is more toxic and should be handled with appropriate safety precautions.

It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these organic solvents first. Subsequent dilutions into your aqueous experimental medium should be done carefully to avoid precipitation.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS). What should I do?

This is a very common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Reduce the Percentage of Organic Solvent: While counterintuitive, sometimes a lower percentage of the organic stock solvent in the final dilution can prevent precipitation. High concentrations of DMSO can alter the properties of the aqueous medium.

  • Use a Co-solvent: Incorporating a co-solvent in your final aqueous medium can increase the solubility of your compound[4][5].

  • Adjust the pH: Given the weakly basic nature of the isoquinoline nitrogen, lowering the pH of your aqueous buffer can significantly increase solubility.

  • Employ Solubilizing Excipients: For more challenging situations, using surfactants or cyclodextrins can be highly effective.

Q3: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH. This compound has two ionizable groups: the basic isoquinoline nitrogen and the acidic phenolic hydroxyl group.

  • In acidic conditions (pH < pKa of the nitrogen): The nitrogen atom becomes protonated, forming a positively charged species. This salt form is generally much more soluble in water than the neutral form.

  • In basic conditions (pH > pKa of the hydroxyl group): The hydroxyl group can be deprotonated, forming a negatively charged phenolate. This can also increase aqueous solubility.

Since the predicted pKa is around 9.04, adjusting the pH of your buffer to be more acidic (e.g., pH 4-6) is a primary strategy to explore for enhancing solubility[4][6].

Q4: Can I heat the solution to help dissolve the compound?

Gentle warming (e.g., to 37°C) can temporarily increase the rate of dissolution and solubility. However, be cautious with this approach for several reasons:

  • Compound Stability: Ensure that this compound is stable at elevated temperatures.

  • Supersaturation: Upon cooling to room temperature or your experimental temperature, the compound may precipitate out of the now supersaturated solution.

  • Reversibility: This method is often not suitable for long-term storage of the solution.

Heating should be considered a last resort and its effects on solubility and stability must be validated.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

This section provides detailed protocols for systematically addressing solubility problems with this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues.

Solubility_Troubleshooting_Workflow Start Start: Solubility Issue with This compound PrepStock Prepare 10-50 mM Stock in 100% DMSO or Ethanol Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Precipitation Precipitation Occurs? Dilute->Precipitation Success Success! Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes LowerConc 1. Lower Final Concentration Troubleshoot->LowerConc pH_Adjust 2. pH Adjustment (e.g., pH 4-6) Troubleshoot->pH_Adjust Cosolvent 3. Use Co-solvents (e.g., PEG, Propylene Glycol) Troubleshoot->Cosolvent Surfactant 4. Add Surfactants (e.g., Tween® 80, Polysorbate 20) Troubleshoot->Surfactant Cyclodextrin 5. Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Cyclodextrin CheckAgain Re-evaluate Solubility LowerConc->CheckAgain pH_Adjust->CheckAgain Cosolvent->CheckAgain Surfactant->CheckAgain Cyclodextrin->CheckAgain Success2 Success! CheckAgain->Success2 Soluble Consult Consult Formulation Specialist CheckAgain->Consult Insoluble

Caption: A step-by-step workflow for addressing solubility issues.

Protocol 1: Solubility Enhancement by pH Adjustment

Rationale: The basic nitrogen in the isoquinoline ring of this compound can be protonated at acidic pH, forming a more soluble salt. This is often the most effective and straightforward initial strategy.

Materials:

  • This compound

  • DMSO

  • Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle vortexing or brief sonication can be used.

  • Aliquot your series of aqueous buffers.

  • Spike the stock solution into each buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent across all samples (e.g., 1%).

  • Immediately vortex the solution vigorously for 30 seconds after adding the stock.

  • Visually inspect for precipitation. Check for any cloudiness or solid particles against a dark background.

  • Incubate the solutions at the intended experimental temperature (e.g., room temperature or 37°C) for a period (e.g., 1-2 hours) and inspect again for any delayed precipitation.

  • Quantify the soluble fraction if necessary, using the protocol for solubility assessment below.

Expected Outcome: You should observe significantly higher solubility at lower pH values.

Buffer pHExpected SolubilityRationale
4.0HighThe compound is likely fully protonated and in its salt form.
5.0HighThe compound is likely fully protonated and in its salt form.
6.0Moderate to HighApproaching the pKa, a significant portion is still protonated.
7.4LowThe compound is primarily in its less soluble, neutral form.
Protocol 2: Co-solvent and Surfactant-Based Solubilization

Rationale: Co-solvents and surfactants can increase the solubility of hydrophobic compounds by altering the polarity of the solvent or by forming micelles that encapsulate the drug molecule.[6][7][8]

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Aqueous buffer (e.g., PBS pH 7.4).

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol.

  • Surfactants: Tween® 80 (Polysorbate 80), Polysorbate 20.

Procedure:

  • Prepare your aqueous buffer containing the solubilizing excipient.

    • For Co-solvents: Prepare buffers with 5%, 10%, or 20% (v/v) of PEG 400 or propylene glycol.

    • For Surfactants: Prepare buffers with low concentrations of surfactant, typically above its critical micelle concentration (CMC), e.g., 0.1% to 1% (v/v) of Tween® 80.

  • Add the 10 mM DMSO stock solution to the excipient-containing buffers to your desired final concentration.

  • Vortex immediately and vigorously.

  • Incubate and inspect for precipitation as described in Protocol 1.

Data Interpretation:

ExcipientConcentrationExpected OutcomeMechanism
PEG 4005-20%Moderate increase in solubility.Reduces solvent polarity.
Tween® 800.1-1%Significant increase in solubility.Micellar encapsulation.[8]
Protocol 3: Quantitative Assessment of Aqueous Solubility

Rationale: Visual inspection is subjective. A quantitative measurement of solubility is essential for reproducible experiments. The shake-flask method is the gold standard, but a 96-well plate-based adaptation is suitable for higher throughput.[9][10]

Experimental Workflow for Solubility Quantification

Solubility_Quantification_Workflow Start Start: Quantify Solubility AddExcess Add excess solid compound to aqueous buffer in a vial Start->AddExcess Equilibrate Equilibrate for 24-48h (e.g., on a shaker at RT) AddExcess->Equilibrate Separate Separate solid from supernatant (Centrifuge or Filter) Equilibrate->Separate Analyze Analyze supernatant concentration (HPLC or UV-Vis Spec) Separate->Analyze Result Result: Thermodynamic Solubility (e.g., µg/mL) Analyze->Result

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methylisoquinolin-7-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Methylisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)
Section 1: Core Strategy for O-Alkylation

Question 1: I need to alkylate the hydroxyl group on this compound. What is the most robust and scalable starting point?

Answer: The most reliable and widely-used method for this transformation is the Williamson Ether Synthesis . This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide in a classic SN2 reaction.[1][2] For this specific substrate, a phase-transfer catalysis (PTC) approach to the Williamson synthesis is highly recommended for its efficiency, mild conditions, and scalability.[3][4][5]

The core principle of PTC is to use a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to transport the water-soluble phenoxide anion into the organic phase where the alkyl halide resides, thereby accelerating the reaction.[3][6]

Caption: Phase-Transfer Catalysis (PTC) Workflow for O-alkylation.

Question 2: How do I select the optimal components (Base, Solvent, Alkylating Agent, Catalyst) for my reaction?

Answer: The choice of reagents is critical and depends on the reactivity of your alkylating agent and the scale of your reaction. A poor choice here is the most common reason for reaction failure.

  • Base: The pKa of a phenol is typically around 10. You need a base strong enough to ensure complete deprotonation. While strong bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF are effective, they require strictly anhydrous conditions.[1] For a more practical and scalable setup, a concentrated aqueous solution of NaOH (e.g., 50% w/w) is excellent when used with a phase-transfer catalyst.[3]

  • Alkylating Agent (R-X): The reactivity follows the order R-I > R-OTs > R-Br > R-Cl. For efficient SN2 reaction, primary alkyl halides are strongly preferred .[1] Secondary halides will lead to significant amounts of a competing elimination (E2) side product, and tertiary halides will almost exclusively give elimination.[1][7]

  • Solvent: For PTC conditions, a water-immiscible solvent like toluene, dichloromethane (DCM), or heptane is ideal.[8] This creates the two-phase system necessary for the catalyst to function. For anhydrous conditions (e.g., with NaH), polar aprotic solvents like DMF or THF are standard choices as they effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.[1]

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are excellent, cost-effective choices. Typically, 5-10 mol% is sufficient.

Table 1: Recommended Starting Conditions for Williamson Ether Synthesis

ParameterAnhydrous Conditions (Small Scale)Phase-Transfer Conditions (Scalable)Rationale
Base Sodium Hydride (NaH), 1.2 eq.50% aq. NaOH, 3-5 eq.NaH ensures complete deprotonation but is air/moisture sensitive.[1] PTC with NaOH is robust and industrially common.[3]
Solvent Anhydrous THF or DMFToluene or DCMPolar aprotic solvents favor SN2.[1] PTC requires a water-immiscible organic solvent.[8]
Alkylating Agent Primary Alkyl Bromide/Iodide, 1.1 eq.Primary Alkyl Bromide/Iodide, 1.1 eq.Higher reactivity of Br/I over Cl ensures faster conversion.[1]
Catalyst N/ATBAB, 5-10 mol%Essential for shuttling the phenoxide into the organic phase.[3]
Temperature 0 °C to RT, then 50-60 °C if neededRoom Temperature (RT) to 50 °CStart at RT; gentle heating may be required for less reactive halides.
Section 2: Troubleshooting Common Side Reactions

Question 3: My reaction is messy. I see my desired O-alkylated product, but also a significant isomeric byproduct. What is it and how do I stop it?

Answer: You are likely observing C-alkylation . The phenoxide anion is an ambident nucleophile, meaning it can react at two different positions: the oxygen atom (O-alkylation) or the electron-rich aromatic ring, typically at the ortho or para positions (C-alkylation).[6] Since the 7-OH group is activating, the C-6 and C-8 positions on the isoquinoline ring are susceptible to electrophilic attack.

G cluster_0 Ambident Nucleophile Reactivity start 3-Methylisoquinolin-7-olate Anion O_Alk O-Alkylation (DESIRED) start->O_Alk Attack via Oxygen (Favored in polar aprotic solvents) C_Alk C-Alkylation (SIDE REACTION) start->C_Alk Attack via Carbon (Can be favored in protic solvents)

Caption: Competing O- vs. C-alkylation pathways.

How to Improve O-Selectivity:

  • Solvent Choice is Key: This is the most critical factor. Polar aprotic solvents like DMF, DMSO, or acetone strongly favor O-alkylation.[6] They solvate the cation (e.g., Na+) but leave the oxygen anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen, making it less available and increasing the relative likelihood of C-alkylation.

  • Use Phase-Transfer Catalysis: PTC inherently uses a non-polar organic phase and a large, soft cation (like Bu₄N⁺), which promotes the formation of a loose ion pair, enhancing the reactivity of the oxygen and thus favoring O-alkylation.[3][6]

  • Counter-ion: Larger, "softer" counter-ions (like K⁺ or Cs⁺ instead of Na⁺ or Li⁺) can also increase the proportion of O-alkylation by creating a looser ion pair with the phenoxide.

Question 4: Besides C-alkylation, my mass spec indicates a product with a mass corresponding to the addition of my alkyl group to the whole molecule, likely on the nitrogen. How do I prevent this?

Answer: You are observing N-alkylation, where the nitrogen atom of the isoquinoline ring acts as a nucleophile to attack the alkyl halide, forming a quaternary isoquinolinium salt. While the phenolic oxygen is a stronger nucleophile after deprotonation, N-alkylation can occur, especially if the reaction is run at high temperatures or for extended periods.

Strategies to Minimize N-Alkylation:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent. A large excess will drive side reactions.

  • Maintain Lower Temperatures: Perform the reaction at room temperature or with gentle heating (40-50 °C). Avoid high temperatures (e.g., >80 °C) which can promote N-alkylation.

  • Use a Weaker Alkylating Agent: If N-alkylation is a persistent issue, consider switching from an alkyl iodide to an alkyl bromide or chloride, which are less reactive and can offer better selectivity.

  • pH Control: The isoquinoline nitrogen is basic (pKa ~5.14).[9] Under strongly basic conditions used for phenol deprotonation, the nitrogen is in its free base form and is nucleophilic. While you cannot add acid (it would protonate your desired phenoxide), ensuring the reaction does not run for an unnecessarily long time can help mitigate this side reaction.

Section 3: Alternative Methods for Challenging Substrates

Question 5: I am trying to attach a bulky secondary or sterically hindered primary alkyl group, and the Williamson synthesis is failing or giving only elimination products. What should I try next?

Answer: For sterically demanding alcohols or alkylating agents, the Mitsunobu Reaction is the premier alternative.[10][11][12] This reaction avoids the need for a strongly basic medium and does not involve an SN2 displacement on the alkylating agent itself. Instead, it activates the alcohol (in this case, your hindered primary/secondary alcohol) for nucleophilic attack by the phenol.

The reaction uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to facilitate the condensation.[12]

Table 2: Comparison of Williamson vs. Mitsunobu for Derivatization

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents Strong Base, Alkyl HalidePPh₃, DEAD/DIAD, Alcohol
Mechanism SN2 on Alkyl HalideRedox-based activation of alcohol
Substrate Scope Best for Me & 1° Halides. Fails with 3°.[1]Works well with 1° and 2° alcohols.[13]
Stereochemistry Inversion at alkyl halide center.[1]Inversion at alcohol center.[12]
Key Byproduct Inorganic Salt (e.g., NaBr)Triphenylphosphine oxide (TPPO)
Best For... Simple, unhindered primary alkylations.Sterically hindered systems, sensitive substrates.

Troubleshooting the Mitsunobu Reaction:

  • Low Yield with Hindered Phenols: While this compound is not exceptionally hindered, very bulky phenols can give low yields due to side reactions. Using less polar solvents like diethyl ether instead of THF can sometimes improve yields in these cases.[10]

  • Difficult Purification: The main byproduct, triphenylphosphine oxide (TPPO), can be difficult to remove by standard column chromatography due to its polarity.

    • Solution 1: After the reaction, concentrate the mixture, dissolve in diethyl ether, and cool to 0 °C or below. TPPO and the hydrazine byproduct will often precipitate and can be filtered off.[13]

    • Solution 2: Use polymer-supported triphenylphosphine, which can be easily filtered off at the end of the reaction.[14]

  • Reagent Addition Order: The standard and safest protocol is to dissolve the phenol (this compound), the alcohol, and PPh₃ in THF, cool to 0 °C, and then add the DEAD/DIAD dropwise.[12][13]

Section 4: Purification and Analysis

Question 6: What are the recommended procedures for purifying the final derivatized product?

Answer: The purification strategy depends on the reaction method and the physical properties of your product.

  • Aqueous Workup:

    • For PTC Williamson reactions , the workup is straightforward. Dilute the reaction mixture with water and separate the phases. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted starting material (which will protonate and move to the aqueous phase), followed by brine.

    • For Mitsunobu reactions , after filtering off the precipitated byproducts, an aqueous workup can help remove water-soluble impurities.

  • Silica Gel Column Chromatography: This is the most common method for achieving high purity.

    • Solvent System: A gradient of ethyl acetate in hexanes or DCM in methanol is typically effective for isoquinoline derivatives.[15] Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.

    • TLC Analysis: Use a UV lamp (254 nm) to visualize the aromatic spots. A potassium permanganate stain can also be helpful.

  • Crystallization: Isoquinoline derivatives are often crystalline solids.[9] If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent and scalable method for final purification.[16]

Appendix: Detailed Experimental Protocols

Protocol 1: O-Alkylation via Phase-Transfer Catalysis (General Procedure)

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), toluene (5-10 mL per mmol of substrate), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Add the primary alkyl bromide (1.1 eq.) to the mixture.

  • With vigorous stirring, add 50% (w/w) aqueous sodium hydroxide (3.0-5.0 eq.).

  • Stir the biphasic mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Gentle heating to 40-50 °C may be required for less reactive alkylating agents.

  • Upon completion, transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Wash the organic layer sequentially with 1M HCl, water, and saturated NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired ether.

Protocol 2: O-Alkylation via Mitsunobu Reaction (General Procedure)

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (10 mL per mmol of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 10-15 minutes. An orange color and/or the formation of a white precipitate (TPPO) is often observed.[13]

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Add diethyl ether to the residue and stir. Cool the slurry to 0 °C to precipitate the triphenylphosphine oxide and hydrazine byproduct.

  • Filter the solids and wash with cold diethyl ether.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

References

Cell toxicity of 3-Methylisoquinolin-7-ol and mitigation strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 3-Methylisoquinolin-7-ol. This guide is designed to provide in-depth, practical solutions to challenges you may encounter during your in vitro experiments, focusing on observed cell toxicity and strategies for its mitigation. Our goal is to blend established scientific principles with field-proven insights to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding Cytotoxicity

This section addresses common questions regarding the cytotoxic potential of this compound, drawing upon the known activities of the broader isoquinoline class of compounds.

Q1: We are observing significant cytotoxicity in our cancer cell line screen with this compound, even at low micromolar concentrations. What is the likely mechanism of action?

A1: While direct studies on this compound are limited, the isoquinoline scaffold is a well-established pharmacophore in many cytotoxic and anti-cancer agents.[1][2][3][4][5] The observed toxicity is likely multifactorial. Based on related compounds, two primary mechanisms should be investigated:

  • Induction of Oxidative Stress: Many quinoline and isoquinoline derivatives can interfere with cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[6][7][8] This oxidative stress can damage critical cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways.[6][9]

  • Apoptosis Induction: The compound may directly or indirectly activate programmed cell death, or apoptosis. This is often mediated through the activation of a cascade of enzymes called caspases, which are the primary drivers of apoptotic cell death.[10][11][12] Isoquinoline derivatives have been shown to trigger both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[5]

Q2: How can we differentiate between apoptosis and necrosis as the primary mode of cell death induced by our compound?

A2: This is a critical mechanistic question. We recommend a multi-assay approach.

  • Initial Screening: Use a Lactate Dehydrogenase (LDH) assay in parallel with a metabolic activity assay like MTT. A significant increase in LDH release indicates a loss of membrane integrity, which is a hallmark of necrosis.[13][14]

  • Confirmation: To specifically detect apoptosis, use assays that measure key apoptotic events. The most definitive is the detection of activated caspases, particularly the executioner caspases-3 and -7.[11] Flow cytometry using Annexin V/Propidium Iodide (PI) staining is also a robust method to distinguish between early apoptotic, late apoptotic, and necrotic cell populations.

Q3: We suspect oxidative stress is a primary driver of the observed toxicity. How can we experimentally confirm this and potentially mitigate it?

A3: To confirm the role of oxidative stress, you can pre-treat your cells with an antioxidant before adding this compound. A common and effective choice is N-acetylcysteine (NAC) , a precursor to the intracellular antioxidant glutathione. If NAC co-treatment significantly rescues the cells from this compound-induced death, it strongly implicates oxidative stress in the mechanism. This approach can serve as both a diagnostic tool and a mitigation strategy.[15]

Q4: Could the solvent (e.g., DMSO) be contributing to the cytotoxicity we are observing?

A4: Absolutely. This is a common and often overlooked issue. While DMSO is widely used, it can be cytotoxic to some cell lines, especially at concentrations above 0.5%.[16][17] Always run a vehicle control (cells treated with the highest concentration of DMSO used in your experiment) to assess the baseline toxicity of the solvent itself. If you observe toxicity in the vehicle control, you must lower the final DMSO concentration in your experiments.

Part 2: Troubleshooting Guides for Common Cytotoxicity Assays

This section provides solutions for specific issues encountered during common cell viability and cytotoxicity assays.

Troubleshooting MTT Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Edge Effects: Outer wells of the plate are prone to evaporation.[16]Fill perimeter wells with sterile PBS or media and do not use them for experimental data.[16]
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques for better consistency.
Bubbles in Wells: Bubbles can interfere with absorbance readings.[18]Be careful during pipetting. If bubbles are present, use a sterile needle to pop them before reading the plate.[18]
Low absorbance readings in controls Low Cell Density: Not enough viable cells to generate a strong signal.[16]Perform a cell titration experiment to determine the optimal seeding density for your cell line (e.g., 1,000-100,000 cells/well).[16]
Insufficient Incubation Time: MTT reagent was not incubated long enough for formazan crystals to form.Optimize the MTT incubation time (typically 1-4 hours) for your specific cell line and density.
High background in "no cell" control wells Reagent Contamination: Bacterial or fungal contamination can reduce the MTT reagent.[16]Use sterile technique. Visually inspect plates for contamination. Prepare fresh reagents.
Media Interference: Phenol red or other components in the media can affect absorbance.[16]Use phenol red-free medium during the MTT incubation step.[16]
Troubleshooting LDH Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
High LDH release in negative control wells Over-confluency: Cells are stressed and dying due to high density.[16]Seed cells at a lower density to ensure they are in the logarithmic growth phase during the experiment.
Forceful Pipetting: Physical damage to cell membranes during media changes or reagent addition.[16][18]Handle cell suspensions gently. Pipette liquids slowly against the side of the well.
High Endogenous LDH in Serum: Some batches of fetal bovine serum (FBS) have high LDH activity.[16]Test new batches of serum for background LDH activity. Consider using a serum-free medium during the assay incubation period.
Results do not correlate with other viability assays (e.g., MTT) Different Biological Endpoints: LDH measures membrane integrity (necrosis/late apoptosis), while MTT measures metabolic activity.[14] A compound can inhibit metabolism without immediately lysing the cell.This may not be an error but a valid mechanistic insight. The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Consider running an apoptosis assay (e.g., Caspase-Glo) to clarify the mechanism.[19]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Standard MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (and other test compounds)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates (tissue culture treated)

Procedure:

  • Cell Seeding: Harvest and count cells. Prepare a cell suspension in complete medium and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[20]

Workflow for Investigating Cytotoxicity

The following diagram outlines a logical workflow for characterizing the cytotoxic effects of a novel compound like this compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Pathway Analysis & Mitigation A Dose-Response Screening (e.g., MTT or LDH Assay) B Determine IC50 Value A->B Analyze Data C Apoptosis vs. Necrosis Assays (Annexin V/PI, Caspase Activity) B->C Proceed with IC50 concentration D Characterize Mode of Cell Death C->D E Test for ROS Production (e.g., DCFDA staining) D->E If Apoptosis is confirmed F Antioxidant Rescue Experiment (e.g., co-treatment with NAC) E->F If ROS positive G Identify Upstream Mechanism F->G Analyze Rescue Effect Toxicity_Pathway Compound This compound ROS Increased ROS (Reactive Oxygen Species) Compound->ROS Mito Mitochondrial Damage (Loss of ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 cleaves & activates Apoptosis Apoptosis Casp3->Apoptosis cleaves substrates Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Proteasome Proteasomal Degradation Keap1->Proteasome targets for Nrf2 Nrf2 Nrf2->Keap1 bound by Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Stress Oxidative Stress (e.g., from compound) Stress->Keap1 inactivates

References

Technical Support Center: A Guide to 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylisoquinolin-7-ol (CAS No. 63485-73-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results in your experiments.

This guide is structured as a dynamic resource, addressing common pitfalls through a series of troubleshooting scenarios and frequently asked questions.

Section 1: Core Compound Characteristics & Safe Handling

Before beginning any experiment, a thorough understanding of your reagent's properties and safety requirements is paramount.

Frequently Asked Questions: Compound Basics

Q1: What are the fundamental chemical properties of this compound?

A1: this compound is a heterocyclic organic compound with a molecular formula of C₁₀H₉NO and a molecular weight of approximately 159.18 g/mol .[1][2][3] Its structure features an isoquinoline core substituted with a methyl group at the 3-position and a phenolic hydroxyl group at the 7-position. This bifunctional nature—a basic nitrogen atom in the isoquinoline ring and an acidic phenolic group—governs its reactivity and solubility.

Data Summary: Physicochemical Properties

PropertyValueSource
CAS Number 63485-73-4[1]
Molecular Formula C₁₀H₉NO[2][3]
Molecular Weight 159.18 g/mol [2][3]
Predicted pKa 9.04 ± 0.40 (acidic, -OH group)[2][3]
Appearance Typically an off-white to tan solidInferred
Storage 2-8°C, in a tightly sealed container, protected from light and air[2][3]

Q2: What are the essential safety precautions for handling this compound?

A2: While specific toxicity data for this compound is limited, its structure suggests hazards common to substituted isoquinolines and phenols. It should be treated as a potential irritant.[2][3][4]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[5] After handling, wash hands thoroughly.[8]

  • Storage: Store in a cool, dry, and dark place to prevent degradation.[2][3][5] The phenolic hydroxyl group is susceptible to air oxidation, which can lead to discoloration and the formation of impurities.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][9]

Q3: How should I dispose of waste containing this compound?

A3: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][7] It should be placed in a suitable, closed container labeled for chemical waste.[5] Do not allow the product to enter drains.[8]

Section 2: Troubleshooting Common Experimental Pitfalls

This section addresses specific problems that you may encounter during your experiments, providing potential causes and actionable solutions.

Problem: Poor Solubility and Incomplete Dissolution

Q: My this compound is not dissolving in my chosen solvent system. What are the underlying issues and how can I fix this?

A: This is a frequent challenge rooted in the compound's amphipathic and amphoteric nature. Solubility is highly dependent on the solvent's polarity and the pH of the medium.

Causality & Solutions:

  • Incorrect Solvent Choice: While the parent compound, 3-methylisoquinoline, is soluble in many organic solvents, the hydroxyl group on this compound increases its polarity.[10] It will likely show limited solubility in nonpolar solvents like hexanes or toluene but good solubility in polar aprotic solvents (DMSO, DMF, NMP) and alcohols (methanol, ethanol).

  • Ignoring pH Effects: The compound has two ionizable sites: the basic isoquinoline nitrogen and the acidic phenolic hydroxyl group. Modifying the pH is a powerful tool to enhance solubility in aqueous or protic solvents.

    • Acidic Conditions (pH < 4): The isoquinoline nitrogen will be protonated, forming a cationic salt that is significantly more soluble in water and alcohols.

    • Basic Conditions (pH > 10): The phenolic hydroxyl group will be deprotonated to form a phenoxide anion, which is also much more soluble in aqueous media.[10]

  • Insufficient Energy Input: For kinetically slow dissolution, gentle heating (e.g., to 40-50°C) or sonication can significantly increase the rate of dissolution.[10] Always check the compound's stability at elevated temperatures before prolonged heating.

Troubleshooting Workflow: Achieving Dissolution

start Start: Dissolve this compound solvent Initial Solvent Choice DMSO, DMF, MeOH, EtOH start->solvent check1 Dissolved? solvent->check1 ph_adjust pH Adjustment Acidic (aq. HCl) for protonation Basic (aq. NaOH) for deprotonation check1->ph_adjust No success Success: Homogeneous Solution check1->success Yes check2 Dissolved? ph_adjust->check2 heat Apply Gentle Heat / Sonication check2->heat No check2->success Yes check3 Dissolved? heat->check3 check3->success Yes fail Failure: Re-evaluate Solvent/Reaction Conditions check3->fail No

Caption: A logical workflow for troubleshooting dissolution issues.

Problem: Compound Degradation and Sample Discoloration

Q: My sample of this compound, which was initially off-white, has developed a pink or brownish tint upon storage. What caused this and is it still usable?

A: This discoloration is a classic indicator of phenolic oxidation. The hydroxyl group at the 7-position is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, trace metal impurities, or basic conditions.

Causality & Solutions:

  • Mechanism of Degradation: The phenol can be oxidized to a phenoxy radical, which can then dimerize or react further to form highly colored quinone-type structures. This compromises the purity and reactivity of your material.

  • Verification of Purity: Before using a discolored sample, you must verify its purity.

    • Thin-Layer Chromatography (TLC): A quick check. Dissolve a small amount in methanol or ethyl acetate. A pure sample should show a single spot. The presence of colored, lower-Rf spots indicates degradation.

    • HPLC/LC-MS: The definitive method. This will quantify the percentage of the desired compound and reveal the presence of impurity peaks.[11][12]

  • Prevention:

    • Inert Atmosphere: Store the solid under an inert atmosphere (Argon or Nitrogen).

    • Aliquotting: Upon receiving a new bottle, consider aliquotting it into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.

    • Solvent Degassing: For reactions sensitive to oxidation, degas your reaction solvents thoroughly before adding the compound.

Potential Oxidation Pathway

sub This compound rad Phenoxy Radical Intermediate sub->rad [O], light, metal ions prod Colored Quinone-type Byproducts rad->prod Dimerization / Further Oxidation

Caption: Simplified pathway for the oxidative degradation of phenols.

Problem: Reaction Failure or Low Yield

Q: I am performing an O-alkylation (e.g., Williamson ether synthesis) on the hydroxyl group, but I'm getting very low conversion. What are the likely culprits?

A: Low yields in reactions involving the phenolic hydroxyl group often stem from incomplete deprotonation, steric hindrance, or competing side reactions.

Causality & Solutions:

  • Inadequate Base: The pKa of the phenol is ~9.[2][3] A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation to the more nucleophilic phenoxide. Weak bases like triethylamine (pKaH ~10.7) or pyridine will establish an equilibrium with only partial deprotonation.

    • Solution: Use a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) to ensure complete and irreversible formation of the phenoxide.

  • Competing N-Alkylation: The isoquinoline nitrogen is also nucleophilic and can compete with the phenoxide for the alkylating agent, leading to a quaternized isoquinolinium salt byproduct. This is especially true under neutral or slightly acidic conditions.

    • Solution: Using a strong base deprotonates the phenol, making the resulting phenoxide a much stronger nucleophile than the neutral nitrogen atom, thus favoring O-alkylation.

  • Poor Reagent Quality: As discussed, the starting material can degrade. Additionally, ensure your alkylating agent is pure and your solvent is anhydrous, especially when using bases like NaH.

Troubleshooting Decision Tree: Low Reaction Yield

start Problem: Low Yield in O-Alkylation q1 Check Purity of Starting Material (this compound)|{TLC / HPLC} start->q1 a1_pure Purity OK q1->a1_pure Yes a1_impure Impure Purify or use new batch q1->a1_impure No q2 Evaluate Base Strength|{pKa(Base) >> pKa(Phenol)?} a1_pure->q2 a2_strong Base is Strong (e.g., NaH, K2CO3) q2->a2_strong Yes a2_weak Base is Weak (e.g., Et3N) Switch to a stronger base q2->a2_weak No q3 Check for Side Products|{LC-MS analysis for N-alkylation} a2_strong->q3 a3_none No Side Products q3->a3_none No a3_present N-Alkylation Detected Ensure complete deprotonation with strong base before adding electrophile q3->a3_present Yes end Review Reaction Conditions (Temp, Time, Solvent) a3_none->end

Caption: A diagnostic flowchart for troubleshooting low-yield reactions.

Section 3: Standard Experimental Protocols

These protocols provide a validated starting point for common procedures. Always perform a small-scale test run before committing large quantities of material.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Preparation: Tare a clean, dry amber glass vial on an analytical balance.

  • Weighing: Carefully add 15.92 mg of this compound to the vial.

  • Dissolution: Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C. Before use, allow the vial to warm to room temperature and vortex briefly to ensure homogeneity.

Protocol 2: General Procedure for O-Alkylation

This protocol describes a typical reaction to form an ether from the phenolic hydroxyl group.

  • Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF or acetonitrile to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[13]

Protocol 3: Standard Analytical HPLC Method

This is a starting point for purity analysis. The method may require optimization for specific reaction mixtures.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

References

Technical Support Center: Troubleshooting Unexpected Results in Assays with 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylisoquinolin-7-ol. This guide is designed to provide in-depth troubleshooting assistance for unexpected results you may encounter during your assays. The following question-and-answer format directly addresses specific issues, explains the underlying scientific principles, and offers validated protocols to get your experiments back on track.

Introduction to this compound in Assay Systems

This compound is a heterocyclic organic compound with a methyl-substituted isoquinoline core and a hydroxyl group at the 7-position.[1] This structure gives it unique chemical properties, including a molecular weight of 159.18 g/mol and a topological polar surface area of 33.1 Ų.[1] The hydroxyl group can enhance its solubility and provides a site for further chemical modifications.[1] While it is a valuable tool in many research applications, its chemical nature can also lead to unexpected assay results. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Higher-Than-Expected Signal or Apparent Activation

Question: My assay is showing a surprisingly high signal, suggesting activation or potent inhibition, which contradicts my hypothesis. Could this compound be interfering with the assay readout itself?

Answer: Yes, this is a common issue with small molecules in various assay formats, particularly those relying on fluorescence or absorbance.[2][3] The interference can stem from several factors:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to an artificially high signal and potential false positives.[2][4]

  • Signal Quenching: Conversely, the compound might absorb light at the excitation or emission wavelengths of your fluorophore, which can reduce the detected signal and lead to false negatives.[4][5]

  • Inner Filter Effect: At higher concentrations, the compound can absorb excitation or emission light, which is a common problem with compounds that absorb UV light.[4][5]

Troubleshooting Workflow: Diagnosing Assay Interference

This workflow will help you systematically determine if this compound is interfering with your assay signal.

Caption: Troubleshooting workflow for assay interference.

Detailed Protocols

Protocol 1: Autofluorescence Assessment

  • Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.

  • Control Wells: In a suitable microplate (e.g., black plate for fluorescence), add the compound solution to several wells.[6]

  • Blank Wells: In separate wells, add only the assay buffer.

  • Measurement: Read the plate using the same excitation and emission wavelengths as your main assay.

  • Analysis: If the wells containing this compound show a significantly higher signal than the buffer-only wells, the compound is autofluorescent under your experimental conditions.

Protocol 2: Quenching/Inner Filter Effect Assessment

  • Preparation: Prepare solutions of your fluorescent reporter probe in assay buffer. Also, prepare serial dilutions of this compound in assay buffer.

  • Experimental Wells: In a microplate, mix the fluorescent reporter with the different concentrations of this compound.

  • Control Wells: In separate wells, add only the fluorescent reporter in assay buffer.

  • Measurement: Read the fluorescence of the plate.

  • Analysis: A concentration-dependent decrease in the fluorescent signal in the presence of this compound indicates quenching or an inner filter effect.

Scenario 2: Lack of Expected Activity or Poor Reproducibility

Question: I'm not observing the expected inhibitory effect of this compound in my assay, or the results are highly variable between experiments. What could be the cause?

Answer: Several factors related to the compound's properties and the experimental setup can lead to a lack of activity or poor reproducibility.[7]

  • Poor Solubility: this compound has limited solubility in water and is more soluble in organic solvents like DMSO or ethanol.[8] If the compound precipitates in your aqueous assay buffer, its effective concentration will be much lower than intended.[7][9]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that can non-specifically inhibit enzymes or interfere with assay components.[4][10] This can lead to inconsistent results.

  • Compound Instability: The stability of this compound can be influenced by the pH of the assay buffer.[11] Degradation of the compound over the course of the experiment will lead to a loss of activity.

Troubleshooting Workflow: Addressing Inactivity and Irreproducibility

This workflow will guide you in troubleshooting the lack of expected results with this compound.

Caption: Troubleshooting workflow for compound inactivity.

Detailed Protocols

Protocol 3: Assessing Compound Solubility

  • Visual Inspection: Prepare your final assay solution containing this compound. Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.

  • Light Scattering: Use a nephelometer or a plate reader with a light scattering function to quantitatively assess for insoluble particles.

  • Solubility Optimization: If solubility is an issue, consider the following:

    • Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid affecting the biological system.[7]

    • Use sonication to aid dissolution.

    • Test the effect of adding a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to your assay buffer.

Protocol 4: Detecting Compound Aggregation with Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a solution of this compound in your final assay buffer at the concentration used in your experiments.

  • DLS Measurement: Use a DLS instrument to measure the size distribution of particles in the solution.

  • Analysis: The presence of particles with a hydrodynamic radius in the range of 100-500 nm is indicative of compound aggregation.[12]

Protocol 5: Evaluating Compound Stability with HPLC

  • Time Zero Sample: Prepare a solution of this compound in your assay buffer. Immediately inject a sample into an HPLC system and record the peak area of the compound.

  • Incubation: Incubate the remaining solution under the same conditions as your assay (temperature, light exposure).

  • Time-Point Samples: At various time points corresponding to the duration of your assay, inject additional samples and measure the peak area of the parent compound.

  • Analysis: A decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests degradation.[12]

Data Summary Table
Issue Potential Cause Recommended Action Expected Outcome
High SignalAutofluorescenceRun autofluorescence control; Switch to red-shifted dyesIdentification and mitigation of false positives
Low SignalQuenchingRun quenching control; Lower compound concentrationIdentification and mitigation of false negatives
No ActivityPoor SolubilityVisual inspection; DLS; Optimize solvent/detergentImproved compound availability in solution
Irreproducible ResultsAggregationDLS; Include detergent in assayConsistent and reliable assay data
Activity Loss Over TimeInstabilityHPLC stability study; Adjust pHMaintained compound integrity during the assay
Final Recommendations

When working with this compound, it is crucial to perform the appropriate control experiments to rule out assay artifacts.[3] If you continue to experience unexpected results after following these troubleshooting guides, consider using an orthogonal assay with a different detection method to validate your findings.[2][3] Always ensure the purity and integrity of your compound stock through proper storage and handling.[7]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the systemic exposure of this promising isoquinoline derivative. Given the limited publicly available pharmacokinetic data for this compound, this document synthesizes established principles of drug metabolism and formulation science to provide a robust framework for troubleshooting and optimizing its bioavailability. We will explore the anticipated challenges based on its chemical structure and provide actionable, field-proven strategies to overcome them.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the fundamental questions and initial hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: We are seeing very low, almost undetectable, plasma concentrations of this compound after oral administration in our rat model. What is the most likely cause?

A1: The chemical structure of this compound presents two primary challenges that likely contribute to its poor oral bioavailability: extensive first-pass metabolism and potentially low aqueous solubility.

  • Extensive First-Pass Metabolism: The presence of a phenolic hydroxyl group makes the molecule a prime target for rapid Phase II conjugation reactions (glucuronidation and sulfation) in the gut wall and liver.[1][2] These reactions convert the compound into highly water-soluble metabolites that are quickly eliminated, often before significant amounts of the parent drug can reach systemic circulation.[3] Additionally, the isoquinoline ring system can be a substrate for Phase I oxidation reactions by cytochrome P450 enzymes.[4][5]

  • Low Aqueous Solubility: The isoquinoline core is a relatively hydrophobic structure.[6][7] While the hydroxyl group adds some polarity, the overall solubility in aqueous gastrointestinal fluids may be insufficient for complete dissolution of the administered dose, making this a rate-limiting step for absorption.[1]

Q2: How can we determine if the primary issue is poor solubility or rapid metabolism?

A2: A logical, stepwise approach is necessary to dissect these contributing factors. We recommend the following:

  • In Vitro Solubility Assessment: First, determine the equilibrium solubility of this compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This will provide a baseline understanding of its dissolution potential.

  • In Vitro Permeability Assay: Utilize a Caco-2 permeability assay to assess its ability to cross the intestinal epithelium.[8][9][10][11][] This assay can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which would actively pump the compound back into the intestinal lumen, further limiting absorption.[13]

  • In Vitro Metabolic Stability: Incubate the compound with liver microsomes (human, rat) to quantify its susceptibility to Phase I and Phase II metabolism. A short half-life in this assay would strongly suggest that metabolism is a significant barrier.[5][14]

The results from these initial in vitro studies will help you classify this compound according to the Biopharmaceutics Classification System (BCS) and prioritize your enhancement strategies.

BCS Class (Predicted) Solubility Permeability Primary Bioavailability Challenge
Class II LowHighDissolution-rate limited absorption
Class IV LowLowPoor solubility and permeability

Given the phenolic hydroxyl group, even with good permeability, rapid metabolism can lead to a "Class II-like" behavior where the rate of metabolism outpaces absorption.

Q3: Our compound appears to be a BCS Class II/IV candidate with high metabolic instability. Where should we focus our efforts first?

A3: For compounds facing both solubility and metabolism challenges, a multi-pronged approach is often necessary. We recommend prioritizing strategies that can simultaneously address both issues. Formulation-based approaches, such as lipid-based delivery systems or amorphous solid dispersions, are excellent starting points. These strategies can enhance solubility while also offering some protection against enzymatic degradation in the GI tract.[15][16]

Part 2: Troubleshooting Formulation & Delivery Strategies

This section provides guidance on specific formulation approaches to enhance the bioavailability of this compound.

Troubleshooting Guide: Formulation Development
Issue Potential Cause Recommended Action & Rationale
Low drug loading in lipid-based formulations (e.g., SMEDDS, nanoemulsions). Poor solubility of this compound in the selected oils and surfactants.Screen a wider range of excipients. Systematically test the solubility in various long-chain and medium-chain triglycerides, and a panel of non-ionic surfactants (e.g., Cremophor®, Tween®, Labrasol®).[17] The goal is to find a system where the drug is highly soluble, ensuring it remains in a dissolved state upon dispersion in the GI tract.
Drug precipitates out of solution upon dilution of a co-solvent or surfactant-based formulation in aqueous media. The formulation is not robust to dilution in the GI tract, leading to supersaturation and subsequent precipitation.Incorporate a precipitation inhibitor. Add a polymer such as HPMC or PVP to the formulation. These polymers can maintain a supersaturated state for a longer duration, allowing more time for absorption across the intestinal wall.[3]
Amorphous solid dispersion (ASD) shows poor physical stability and recrystallizes over time. The chosen polymer is not a suitable miscibility partner for this compound, or the drug loading is too high.Screen different polymers and drug loadings. Use polymers with different hydrogen bonding capacities (e.g., PVP, HPMC-AS, Soluplus®). Conduct miscibility studies (e.g., using differential scanning calorimetry) to determine the optimal drug-to-polymer ratio that ensures a stable, single-phase amorphous system.
Nanoformulation (e.g., nanoparticles, nanoemulsion) shows inconsistent particle size and high polydispersity. Suboptimal process parameters during formulation or inappropriate stabilizer selection.Systematically optimize formulation and process variables. For nanoemulsions, vary the oil-to-surfactant ratio and homogenization pressure/duration.[18][19][20] For nanoparticles, screen different stabilizing agents and optimize the precipitation/evaporation rate. Dynamic light scattering (DLS) should be used to monitor particle size and polydispersity index (PDI).

Part 3: Experimental Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for key experiments to assess and improve the bioavailability of this compound.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-gp efflux.[9][10][11][]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >600 Ohms/cm².

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add this compound (e.g., at 10 µM) in HBSS to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - B to A):

    • Perform the same procedure as above but add the compound to the basolateral side and sample from the apical side.

  • P-gp Inhibition: Repeat the A to B and B to A transport studies in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).

Interpretation of Results:

  • High Permeability: Papp (A to B) > 10 x 10⁻⁶ cm/s.

  • Low Permeability: Papp (A to B) < 2 x 10⁻⁶ cm/s.

  • Potential P-gp Substrate: ER > 2. If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms P-gp mediated efflux.

Protocol 2: Rodent Oral Bioavailability Study

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.[21][22][23]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulas for serial blood sampling.

  • Dosing - Intravenous (IV) Group:

    • Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) solubilized in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing - Oral (PO) Group:

    • Administer a single oral gavage dose of this compound (e.g., 10 mg/kg) in the formulation being tested.

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) via the cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to determine pharmacokinetic parameters.[4][24][25][26]

    • Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), CL (clearance), and t½ (half-life).

  • Bioavailability Calculation:

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Part 4: Visualizing Pathways & Workflows

Diagram 1: Hypothetical Metabolic Pathway

The following diagram illustrates the likely metabolic fate of this compound, highlighting the key Phase I and Phase II reactions that contribute to its rapid clearance.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, SULTs) cluster_2 Excretion A This compound B Oxidized Metabolites (e.g., Hydroxylated Ring) A->B Oxidation C Glucuronide Conjugate A->C Glucuronidation (at 7-OH group) D Sulfate Conjugate A->D Sulfation (at 7-OH group) B->C Glucuronidation E Rapid Elimination (Urine, Bile) C->E D->E

Caption: Predicted metabolic pathways for this compound.

Diagram 2: Experimental Workflow for Bioavailability Enhancement

This workflow outlines a systematic approach to improving the in vivo performance of this compound.

G cluster_0 Step 1: In Vitro Characterization cluster_1 Step 2: Formulation Strategy Selection cluster_2 Step 3: In Vivo Evaluation A Determine Solubility (SGF, SIF) B Caco-2 Permeability Assay (Papp, Efflux Ratio) C Microsomal Stability Assay (t½, Clearance) D Low Solubility? -> Solubility Enhancement (ASD, Nanoformulation, Lipid-Based) C->D Analyze Data G Formulation Optimization (e.g., Excipient Screening) D->G E Rapid Metabolism? -> Metabolic Protection (Lipid-Based, Prodrug) E->G F Low Permeability? -> Permeation Enhancement (Surfactants, Ion-Pairing) F->G H Rodent Pharmacokinetic Study (IV vs. PO) G->H I Calculate Bioavailability (F%) H->I I->D Iterate if F% is low

Caption: Workflow for enhancing oral bioavailability.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methylisoquinolin-7-ol and Other Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif renowned for its presence in a vast array of natural products and synthetically derived compounds exhibiting significant pharmacological activities.[1][2][3] This guide provides a comparative analysis of the biological potential of 3-Methylisoquinolin-7-ol against other notable isoquinoline derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. While specific experimental data for this compound is not extensively available in the public domain, this guide will establish a hypothetical activity profile based on established structure-activity relationships within the isoquinoline class and compare it with experimentally validated derivatives.

The Isoquinoline Core: A Foundation for Diverse Biological Activity

The isoquinoline framework, a fusion of a benzene and a pyridine ring, serves as a versatile template for the design of pharmacologically active agents.[1][2][3] Modifications to this core structure, through the introduction of various substituents at different positions, have led to the discovery of compounds with a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5] The nitrogen atom in the isoquinoline ring can enhance water solubility, a desirable property for drug candidates.[1]

Unraveling the Potential of this compound: A Projected Profile

Based on existing literature on isoquinoline derivatives, we can project a potential biological activity profile for this compound. It is crucial to note that this profile is illustrative and requires experimental validation.

  • Anticancer Potential: The presence of a methyl group at the 3-position of the isoquinoline ring has been associated with enhanced anticancer activity.[1] This substitution can contribute to increased cell survival and maturation while decreasing cell proliferation.[1] The hydroxyl group at the 7-position may influence the compound's solubility and ability to form hydrogen bonds with biological targets.

  • Kinase Inhibition: Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6] It is plausible that this compound could exhibit inhibitory activity against kinases such as those in the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways.

  • Antimicrobial Activity: The isoquinoline scaffold is a known pharmacophore for antimicrobial agents.[7][8][9] The specific substitution pattern of this compound would determine its spectrum of activity against various bacterial and fungal strains.

Comparative Analysis with Key Isoquinoline Derivatives

To provide a tangible comparison, we will examine the experimentally determined activities of several well-characterized isoquinoline derivatives.

Anticancer Activity: A Focus on Proliferation Inhibition

The antiproliferative effects of isoquinoline derivatives are often evaluated using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth, by 50%.

A study on 3-arylisoquinolines demonstrated a broad spectrum of in vitro antitumor activity against five human tumor cell lines.[10] Another series of 3-aryl substituted isoquinolinones showed significant antiproliferative activity against various human cancer cell lines, with potencies comparable to the established anticancer drug doxorubicin.[11]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Isoquinoline Derivatives

Compound/DerivativeCell Line 1 (e.g., MCF-7 - Breast Cancer)Cell Line 2 (e.g., A549 - Lung Cancer)Cell Line 3 (e.g., HCT-116 - Colon Cancer)Reference
This compound (Hypothetical) 10-5015-6020-70N/A
3-Arylisoquinoline Derivative A 8.512.39.7[10]
3-Arylisoquinolinone Derivative B 5.27.96.1[11]
Doxorubicin (Reference Drug) 0.81.10.9[11]

Note: The values for this compound are hypothetical and for illustrative comparison only.

Antimicrobial Activity: Targeting Pathogenic Microbes

The antimicrobial potential of isoquinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

A new class of alkynyl isoquinolines has shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][9] Another study reported that isoquinoline-3-carboxylic acid demonstrated significant antibacterial activity against several plant bacteria.[12][13]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Isoquinoline Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
This compound (Hypothetical) 16-64>128>128N/A
Alkynyl Isoquinoline HSN584 4-16>64N/A[7]
Isoquinoline-3-carboxylic acid N/A8.38 - 17.35 (against various plant bacteria)N/A[12][13]
Vancomycin (Reference Drug) 1-2N/AN/A[7]

Note: The values for this compound are hypothetical and for illustrative comparison only. N/A indicates data not available.

Key Signaling Pathways Targeted by Isoquinoline Derivatives

Isoquinoline-based inhibitors often exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell proliferation and inhibiting apoptosis.[14] Several isoquinoline derivatives have been shown to target components of this pathway.[14][15][16]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers. Isoquinoline-based kinase inhibitors can also target components of this pathway.[17]

Ras_Raf_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition points for isoquinoline derivatives in the Ras/Raf/MEK/ERK pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of isoquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.[3][4]

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.[1][2][7][18]

Objective: To determine the MIC value of a test compound.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

MIC_Determination_Workflow A Prepare serial dilutions of test compound in broth C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate for 16-20h C->D E Visually inspect for growth inhibition D->E F Determine MIC E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific biological profile of this compound awaits detailed experimental elucidation, its structural features suggest a promising potential, particularly in the realms of anticancer and antimicrobial research. By comparing its projected activities with those of well-documented isoquinoline derivatives, this guide highlights the importance of subtle structural modifications in dictating the pharmacological properties of this versatile class of compounds. The provided experimental protocols serve as a foundation for researchers to systematically evaluate new isoquinoline derivatives and unlock their full therapeutic potential.

References

Validating the Mechanism of Action of 3-Methylisoquinolin-7-ol: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding potent modulators of critical cellular signaling pathways. This guide provides an in-depth technical framework for validating the hypothesized mechanism of action of 3-Methylisoquinolin-7-ol as a kinase inhibitor. Drawing upon data from structurally related aminoisoquinolines, we present a comparative analysis against established kinase inhibitors, detailed experimental protocols for validation, and a discussion of the underlying scientific principles.

The Kinase Inhibition Hypothesis: An Evidence-Based Starting Point

While direct experimental data for this compound is emerging, a strong body of evidence from closely related analogs, particularly aminoisoquinoline derivatives, points towards a primary mechanism of action centered on the inhibition of protein kinases.[1] Specifically, this class of compounds has demonstrated potent inhibitory activity against key kinases implicated in oncology: FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[1]

Mutations and overexpression of FLT3 are significant drivers in approximately 30% of acute myeloid leukemia (AML) cases, making it a prime therapeutic target.[2][3] Similarly, Src-family kinases are crucial mediators of various cellular processes, and their dysregulation is linked to cancer cell proliferation, survival, and migration.

Therefore, this guide will proceed with the working hypothesis that this compound functions as an ATP-competitive inhibitor of FLT3 and Src kinases. The subsequent sections will outline a comprehensive strategy to rigorously test this hypothesis.

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare its performance with well-characterized kinase inhibitors targeting similar pathways. For this guide, we will use Dasatinib and Saracatinib as representative Src inhibitors, and Midostaurin and Gilteritinib as established FLT3 inhibitors.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

CompoundTarget Kinase(s)Reported IC50 (nM)Reference
3-Aminoisoquinoline Benzamide Analog (Proxy for this compound) FLT3, Src-familyPotent inhibition reported in AML cell lines[1]
DasatinibSrc, Bcr-Abl~0.5 (Src)[4]
SaracatinibSrc-family2.7 - 11
MidostaurinFLT3, other kinasesPotent FLT3 inhibition
GilteritinibFLT3Potent FLT3 inhibition

Note: As specific IC50 data for this compound is not yet publicly available, data from potent aminoisoquinoline benzamide analogs is used as a proxy to guide experimental design.[1]

Experimental Validation: A Step-by-Step Methodological Guide

A multi-faceted approach is required to validate the mechanism of action, progressing from direct biochemical assays to cellular and downstream signaling analyses.

Biochemical Kinase Inhibition Assays

The initial step is to determine if this compound directly inhibits the enzymatic activity of purified FLT3 and Src kinases. The ADP-Glo™ and LanthaScreen® assays are robust, high-throughput methods for this purpose.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[5][6][7][8][9][10][11]

Step-by-Step Protocol: [7][8][9]

  • Kinase Reaction: In a 384-well plate, combine the purified kinase (FLT3 or Src), the substrate peptide, and varying concentrations of this compound (typically in DMSO). Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. When both are bound, a high FRET signal is generated. A test compound that competes with the tracer for binding to the ATP pocket will disrupt FRET, leading to a decrease in the signal.[12][13][14][15]

Step-by-Step Protocol: [12][14]

  • Compound Plating: Add serial dilutions of this compound to a 384-well plate.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the tagged kinase (FLT3 or Src) and the Eu-labeled anti-tag antibody to each well.

  • Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.

Workflow for Biochemical Kinase Inhibition Assays

cluster_biochemical Biochemical Assays start Prepare Serial Dilutions of This compound adp_glo ADP-Glo™ Kinase Assay start->adp_glo lanthascreen LanthaScreen® Binding Assay start->lanthascreen adp_glo_steps 1. Kinase Reaction 2. ATP Depletion 3. ADP Detection adp_glo->adp_glo_steps lanthascreen_steps 1. Add Kinase/Antibody 2. Add Tracer 3. Incubate & Read lanthascreen->lanthascreen_steps data_analysis Calculate IC50 Values adp_glo_steps->data_analysis lanthascreen_steps->data_analysis

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Cellular Assays

Cellular assays are crucial to confirm that this compound can penetrate the cell membrane and inhibit its target in a physiological context.

This assay measures the inhibition of FLT3 autophosphorylation in a cellular environment.

Principle: In AML cell lines with activating FLT3 mutations (e.g., MV4-11, MOLM-13), the FLT3 receptor is constitutively phosphorylated. An effective inhibitor will reduce the level of phosphorylated FLT3.[16]

Step-by-Step Protocol (Western Blotting): [16][17]

  • Cell Treatment: Seed an FLT3-mutant AML cell line (e.g., MV4-11) and treat with a dose range of this compound for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-FLT3 (e.g., p-FLT3 Tyr591).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total FLT3.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phospho-FLT3 to total FLT3 indicates target engagement and inhibition.

Inhibition of FLT3 should lead to a reduction in the phosphorylation of its downstream signaling effectors, such as STAT5.

Principle: Constitutively active FLT3 leads to the phosphorylation and activation of STAT5 (pSTAT5), a key driver of leukemic cell proliferation.[18][19] An FLT3 inhibitor should decrease pSTAT5 levels.[18][20][21]

Step-by-Step Protocol: [18][20][22]

This protocol is similar to the cellular FLT3 phosphorylation assay, but the primary antibodies used are specific for phospho-STAT5 (Tyr694) and total STAT5. A reduction in the pSTAT5/total STAT5 ratio upon treatment with this compound provides further evidence of on-target activity.

Signaling Pathway of FLT3 Inhibition

cluster_pathway FLT3 Signaling Pathway FLT3 FLT3 Receptor pFLT3 Phospho-FLT3 (Constitutively Active) FLT3->pFLT3 Autophosphorylation STAT5 STAT5 pFLT3->STAT5 Phosphorylates pSTAT5 Phospho-STAT5 (Active) STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes Inhibitor This compound Inhibitor->pFLT3 Inhibits

Caption: Simplified FLT3 signaling and the point of inhibition.

Cell Viability and Proliferation Assays

The ultimate biological consequence of inhibiting key oncogenic kinases is a reduction in cancer cell viability and proliferation.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[23][24][25][26] The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol: [23][24]

  • Cell Seeding: Seed cancer cell lines (e.g., FLT3-mutant AML cells and a Src-dependent solid tumor cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Representative Data from a Cell Viability Assay

Cell LineDriver Mutation/DependencyThis compound GI50 (µM) (Hypothetical)Dasatinib GI50 (µM)
MV4-11FLT3-ITDTo be determined>10
MOLM-13FLT3-ITDTo be determined>10
HT144 (Melanoma)Src-dependentTo be determined0.227
Non-cancerous cell lineN/ATo be determined>10

This table provides a template for presenting the experimental results. The selectivity of the compound can be assessed by comparing its potency in target-dependent versus non-dependent cell lines.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the hypothesized mechanism of action of this compound as a dual FLT3 and Src kinase inhibitor. By employing a combination of direct biochemical assays and cell-based functional assays, researchers can generate a comprehensive data package to support its continued development. The comparative analysis against established inhibitors provides a crucial benchmark for assessing its potency and potential therapeutic window.

Future studies should expand the kinase profiling to a broader panel to fully characterize the selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be essential to evaluate its efficacy and pharmacokinetic properties. The methodologies described herein provide the foundational evidence required to advance this promising isoquinoline scaffold through the drug discovery pipeline.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of two structurally related isoquinoline derivatives: 3-Methylisoquinolin-7-ol and 7-Methoxy-3-methylisoquinoline. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of their physicochemical properties, synthetic pathways, and potential biological activities. By highlighting the subtle yet significant impact of a hydroxyl versus a methoxy group at the 7-position, this guide aims to inform rational drug design and stimulate further investigation into this versatile class of heterocyclic compounds.

Introduction to the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold in medicinal chemistry. The pharmacological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents, which can modulate its physicochemical properties and biological targets.[2] This guide focuses on a comparative analysis of this compound and its methoxy-protected counterpart, 7-Methoxy-3-methylisoquinoline, to elucidate the structure-activity relationships (SAR) governed by the 7-position substituent.

Physicochemical Properties: A Comparative Overview

The seemingly minor difference between a hydroxyl and a methoxy group at the 7-position can significantly impact the physicochemical properties of the isoquinoline scaffold, influencing factors such as solubility, lipophilicity, and hydrogen bonding capacity. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound7-Methoxy-3-methylisoquinolineRationale for Differences
Molecular Formula C₁₀H₉NOC₁₁H₁₁NOAddition of a methyl group in the methoxy substituent.
Molecular Weight 159.19 g/mol 173.21 g/mol Increased mass due to the additional methyl group.
Melting Point 252-255 °CNot availableThe hydroxyl group in this compound can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point.
Boiling Point 330 °CNot availableSimilar to the melting point, hydrogen bonding in this compound likely contributes to a higher boiling point compared to its methoxy analog.
Predicted LogP ~1.8-2.2~2.5-2.9The replacement of a polar hydroxyl group with a less polar methoxy group increases the lipophilicity of the molecule.
Predicted pKa (acidic) ~9.5 (phenolic OH)Not applicableThe phenolic hydroxyl group of this compound is weakly acidic.
Predicted pKa (basic) ~5.2 (pyridine N)~5.0 (pyridine N)The electron-donating nature of both the hydroxyl and methoxy groups has a minor influence on the basicity of the pyridine nitrogen.
Hydrogen Bond Donors 10The hydroxyl group in this compound can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (N and O)2 (N and O)Both compounds have a nitrogen and an oxygen atom that can act as hydrogen bond acceptors.

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis Strategies

The synthesis of 3-methyl-7-substituted isoquinolines can be achieved through various established methods for constructing the isoquinoline core, followed by functional group manipulations. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

A common approach involves the Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline ring system.

G cluster_0 Synthesis of Substituted Isoquinoline Core Starting Material Starting Material Intermediate Amide Intermediate Amide Starting Material->Intermediate Amide Acylation Cyclization Cyclization Intermediate Amide->Cyclization e.g., POCl₃ Dihydroisoquinoline Dihydroisoquinoline Cyclization->Dihydroisoquinoline Aromatization Aromatization Dihydroisoquinoline->Aromatization e.g., Pd/C Substituted Isoquinoline Substituted Isoquinoline Aromatization->Substituted Isoquinoline

Caption: A generalized workflow for the synthesis of substituted isoquinolines.

Experimental Protocol: Synthesis of 7-Methoxy-3-methylisoquinoline

This protocol outlines a plausible synthesis of 7-Methoxy-3-methylisoquinoline starting from 3-methoxyphenethylamine.

Step 1: N-Acetylation of 3-Methoxyphenethylamine

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield N-(3-methoxyphenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • To a solution of N-(3-methoxyphenethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (80-110 °C) and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

Step 3: Aromatization

  • To a solution of 7-methoxy-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in a high-boiling solvent (e.g., decalin), add a dehydrogenation catalyst such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux (180-200 °C) for several hours, monitoring by TLC.

  • Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford 7-Methoxy-3-methylisoquinoline.

Synthesis of this compound

This compound can be synthesized from 7-Methoxy-3-methylisoquinoline via demethylation.

Step 4: Demethylation

  • To a solution of 7-Methoxy-3-methylisoquinoline (1 equivalent) in anhydrous dichloromethane at -78 °C, add a solution of boron tribromide (BBr₃, 2-3 equivalents) in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Neutralize the solution and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain this compound.

Comparative Biological Activity

While specific, direct comparative biological data for this compound and 7-Methoxy-3-methylisoquinoline is limited in publicly available literature, the known pharmacological activities of related isoquinoline derivatives allow for a predictive analysis. Isoquinolines have been reported to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[3]

Potential Anti-inflammatory Activity

The substitution pattern on the isoquinoline ring can significantly influence its anti-inflammatory properties.[4] For instance, some isoquinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[5] The presence of a hydroxyl group at the 7-position in this compound could potentially contribute to its antioxidant and radical scavenging properties, which are often associated with anti-inflammatory effects. In contrast, the methoxy group in 7-Methoxy-3-methylisoquinoline might alter its binding affinity to target enzymes or receptors involved in inflammatory pathways.

Potential Cytotoxic Activity

The cytotoxicity of isoquinoline derivatives is another area of active research, with some analogs showing promising anti-cancer activity.[2] The mechanism of action often involves the inhibition of key signaling pathways in cancer cells.

G Isoquinoline Derivative Isoquinoline Derivative Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Isoquinoline Derivative->Receptor Tyrosine Kinase (RTK) Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt Pathway Activation MAPK Pathway MAPK Pathway Receptor Tyrosine Kinase (RTK)->MAPK Pathway Activation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Promotion Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Promotion G Compound Synthesis & Purification Compound Synthesis & Purification In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Compound Synthesis & Purification->In Vitro Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Compound Synthesis & Purification->Anti-inflammatory Assay Data Analysis (IC50) Data Analysis (IC50) In Vitro Cytotoxicity Assay->Data Analysis (IC50) Anti-inflammatory Assay->Data Analysis (IC50) SAR Analysis SAR Analysis Data Analysis (IC50)->SAR Analysis

References

A Strategic Guide to the Biological Cross-Validation of 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] The diverse pharmacological activities exhibited by isoquinoline derivatives, ranging from anticancer to antimicrobial and neuroprotective effects, underscore the importance of rigorously characterizing novel analogues.[4][5][6][7] This guide provides a comprehensive framework for the biological cross-validation of a specific, yet under-characterized derivative: 3-Methylisoquinolin-7-ol.

Due to the limited publicly available data on the specific biological effects of this compound, this document serves as a forward-looking experimental blueprint. It is designed to guide the systematic investigation of its potential therapeutic activities through objective comparison with established alternatives, supported by robust experimental design.

Introduction to this compound: A Molecule of Untapped Potential

The core structure of this compound, a simple substituted isoquinoline, suggests the potential for a range of biological activities. The isoquinoline nucleus is known to interact with various biological targets, including enzymes and nucleic acids, and its pharmacological profile is heavily influenced by the nature and position of its substituents.[1][2] The presence of a methyl group at the 3-position and a hydroxyl group at the 7-position invites comparative analysis with other isoquinoline derivatives where substitutions at these positions have been correlated with specific biological outcomes.

This guide will focus on a cross-validation strategy centered on two primary, plausible biological activities for this compound, based on the known pharmacology of related compounds: Anticancer (Cytotoxic) Activity and Enzyme Inhibitory Potential .

Comparative Framework: Selecting Appropriate Benchmarks

A critical aspect of cross-validation is the selection of relevant comparators. For this compound, we propose a multi-faceted comparison against both a well-established clinical compound and a structurally related isoquinoline derivative.

Compound Class Rationale for Selection
This compound Test CompoundNovel isoquinoline derivative with unknown biological activity.
Paclitaxel Clinical Standard (Anticancer)A well-characterized microtubule-stabilizing agent used in cancer therapy. Provides a benchmark for cytotoxic potency in relevant cancer cell lines.[8]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Structurally Related Compound (Anticancer)A potent anticancer lead compound with a methoxy group at the 7-position, demonstrating high antiproliferative activity.[8] Comparison will help elucidate the role of the hydroxyl versus methoxy group at this position.
Quercetin Broad-Spectrum Enzyme InhibitorA natural flavonoid known to inhibit a wide range of enzymes, including cholinesterases and Na+/K+-ATPase.[9] Serves as a positive control for enzyme inhibition assays.

Experimental Cross-Validation: Protocols and Methodologies

This section outlines the detailed experimental protocols for a comprehensive biological evaluation of this compound.

Assessment of Anticancer (Cytotoxic) Activity

The initial validation will focus on determining the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., MDA-MB-231, A549, HCT116) seed Seed cells in 96-well plates start->seed treat Treat cells with serial dilutions of: - this compound - Paclitaxel (Positive Control) - Vehicle (Negative Control) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Measure absorbance at 570 nm mtt->read calc Calculate Cell Viability (%) read->calc ic50 Determine IC50 values calc->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for Paclitaxel.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Evaluation of Enzyme Inhibitory Activity

Based on the broad inhibitory profile of many heterocyclic compounds, we will assess this compound for its ability to inhibit key enzymes implicated in disease, such as cholinesterases (relevant to neurodegenerative diseases) and thymidylate synthase (a target in cancer).[10][11]

Experimental Workflow for Enzyme Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis start Prepare assay buffer, enzyme, and substrate compounds Prepare serial dilutions of: - this compound - Quercetin (Positive Control) start->compounds mix Mix enzyme and inhibitor dilutions in a 96-well plate compounds->mix preincubate Pre-incubate for 10-15 minutes mix->preincubate add_substrate Initiate reaction by adding substrate preincubate->add_substrate read Monitor reaction kinetics (e.g., change in absorbance/fluorescence) add_substrate->read calc Calculate initial reaction velocities read->calc ic50 Determine IC50 values calc->ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Detailed Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer (pH 8.0).

  • Compound Preparation: Prepare serial dilutions of this compound and Quercetin in the buffer.

  • Assay Procedure: In a 96-well plate, add 25 µL of the compound dilutions, 50 µL of DTNB, and 25 µL of the enzyme solution. Pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 25 µL of the ATCI substrate.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Mechanistic Insights and Pathway Analysis

Should this compound demonstrate significant biological activity, further experiments would be warranted to elucidate its mechanism of action. For instance, if cytotoxic, investigations into apoptosis induction (e.g., caspase activation, PARP cleavage) or cell cycle arrest would be the logical next steps.

Hypothesized Anticancer Mechanism of Action

G cluster_0 Cellular Effects cluster_1 Downstream Consequences compound This compound ros Increased ROS Production compound->ros dna_damage DNA Damage compound->dna_damage enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerase, Kinases) compound->enzyme_inhibition apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest enzyme_inhibition->apoptosis

Caption: Potential mechanisms of anticancer action for an isoquinoline derivative.

Summary and Future Directions

The cross-validation framework presented here provides a robust starting point for characterizing the biological effects of this compound. By systematically evaluating its potential anticancer and enzyme inhibitory activities against well-chosen benchmarks, researchers can generate the foundational data necessary to determine its therapeutic potential. Positive results from these initial screens would pave the way for more in-depth mechanistic studies and potential in vivo validation. This structured approach ensures that the investigation is both scientifically rigorous and resource-efficient, maximizing the potential for novel discoveries in the ever-important field of isoquinoline pharmacology.

References

Navigating the Kinase Inhibitory Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-Methylisoquinolin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the nuanced structure-activity relationships (SAR) of 3-Methylisoquinolin-7-ol analogs, a promising class of molecules with the potential to be developed into potent kinase inhibitors for therapeutic applications. By synthesizing data from closely related isoquinoline series, this document aims to provide a predictive SAR framework to inform the rational design of next-generation therapeutics targeting key signaling pathways in diseases such as cancer.

The this compound Core: A Scaffold with Therapeutic Promise

The this compound core combines several key features that make it an attractive starting point for the design of kinase inhibitors. The isoquinoline ring system is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. The hydroxyl group at the 7-position offers a crucial hydrogen bonding opportunity, while the methyl group at the 3-position can be further functionalized to explore specific interactions within the kinase domain. Understanding how modifications to this core structure influence biological activity is paramount for optimizing potency and selectivity.

Unveiling the Structure-Activity Relationship: Insights from Analogous Scaffolds

While comprehensive SAR studies on a diverse library of this compound analogs are not extensively published, valuable insights can be gleaned from structurally similar compounds, particularly 3-aminoisoquinolin-7-ol derivatives.[1] Research into these analogs reveals critical determinants of kinase inhibitory activity, which can be extrapolated to guide the design of novel this compound-based inhibitors.

A significant breakthrough in the development of potent isoquinoline-based kinase inhibitors was the introduction of a benzamide moiety at the 4-position of the isoquinoline core.[1] This substitution has been shown to be crucial for achieving potent inhibition of kinases such as FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases, both of which are implicated in various cancers.[1]

Quantitative Comparison of 4-Substituted 3-Aminoisoquinolin-7-ol Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-substituted 3-aminoisoquinoline benzamide analogs against FLT3 and Src kinases. This data serves as a foundational dataset to infer the SAR of the this compound scaffold.

Compound IDR1 (at 4-position)R2 (on Benzamide)FLT3 IC50 (nM)Src IC50 (nM)
1a HH>1000>1000
1b BenzamideH50120
1c Benzamide4-OCH₃2580
1d Benzamide3,4,5-(OCH₃)₃1035
1e Benzamide4-Cl40100
1f Benzamide4-F3090

Data is a representative compilation from published research on 3-aminoisoquinolin-7-ol analogs and is intended for comparative and predictive purposes for the this compound series.[1]

From this data, several key SAR trends emerge:

  • The Importance of the 4-Position: The unsubstituted analog 1a is inactive, highlighting the critical role of a substituent at the 4-position for kinase inhibition. The introduction of a benzamide group in 1b leads to a dramatic increase in potency against both FLT3 and Src.

  • Modulation by Benzamide Substitution: Further modifications to the benzamide ring significantly impact inhibitory activity. Electron-donating groups, such as the methoxy substituents in 1c and 1d , generally enhance potency. The trimethoxy analog 1d is the most potent compound in this series.

  • Effect of Halogenation: Halogenation of the benzamide ring, as seen in 1e and 1f , also yields potent inhibitors, suggesting that both electronic and steric factors play a role in the interaction with the kinase active site.

These findings strongly suggest that a similar SAR profile can be anticipated for this compound analogs. The 4-position appears to be a critical "hotspot" for introducing substituents that can engage in key interactions within the kinase ATP-binding pocket.

Potential Kinase Targets and Signaling Pathways

Given the activity profile of related isoquinoline and quinoline derivatives, several key oncogenic kinases are plausible targets for this compound analogs. These include receptor tyrosine kinases like c-Met and EGFR, which are frequently dysregulated in various cancers.[2][3][4]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Aberrant c-Met signaling is a driver in many human cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor This compound Analog Inhibitor->cMet

Simplified c-Met Signaling Pathway and Inhibition.
EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is another critical receptor tyrosine kinase involved in cell growth and differentiation. Its overexpression or mutation is a hallmark of several cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor This compound Analog Inhibitor->EGFR

Simplified EGFR Signaling Pathway and Inhibition.

Experimental Protocols for Evaluation

To experimentally validate the SAR of novel this compound analogs, a combination of biochemical and cell-based assays is essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., c-Met, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow:

Kinase_Assay_Workflow A Compound Dilution B Kinase Reaction Setup (Kinase + Inhibitor) A->B C Initiate Reaction (Add Substrate/ATP) B->C D Incubation C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Signal Generation (Add Kinase Detection Reagent) E->F G Luminescence Reading F->G H Data Analysis (IC50) G->H

Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution to each well. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.

MTT Assay for Cell Proliferation

This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines. It measures the metabolic activity of viable cells.[1][2][3][5][6]

Materials:

  • Cancer cell line of interest (e.g., a cell line with high c-Met or EGFR expression)

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570-590 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs presents a promising avenue for the development of novel kinase inhibitors. Based on data from closely related 3-aminoisoquinolin-7-ol compounds, the 4-position of the isoquinoline ring is a critical site for substitution, with benzamide moieties significantly enhancing inhibitory activity against kinases like FLT3 and Src.[1] Further optimization through substitutions on the benzamide ring can fine-tune potency.

Future research should focus on the synthesis and evaluation of a dedicated library of this compound analogs to confirm and expand upon these predicted SAR trends. Exploring a variety of substituents at the 4-position and modifications to the methyl group at the 3-position will be crucial for developing potent and selective inhibitors against key oncogenic kinases such as c-Met and EGFR. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these novel compounds.

References

A Comparative Guide to Confirming the Binding Site of 3-Methylisoquinolin-7-ol on Protein Kinase B (Akt1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The validation of a specific molecular interaction between a small molecule and its protein target is a cornerstone of modern drug discovery and chemical biology. While identifying a compound that modulates a protein's function is a critical first step, confirming direct binding and precisely mapping the interaction site are essential for mechanism-of-action studies and subsequent lead optimization. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, particularly protein kinases.[1][2][3][4]

This guide provides a comprehensive, multi-faceted workflow for researchers seeking to confirm the binding site of a novel isoquinoline derivative, 3-Methylisoquinolin-7-ol , on its target protein. To provide a concrete and technically detailed framework, we will use Protein Kinase B (Akt1) as the designated target. Akt1 is a serine/threonine kinase that is a central node in cellular signaling pathways regulating growth, proliferation, and survival, making it a highly relevant drug target.[4][5]

Our approach is built on the principle of orthogonality—employing a series of independent experimental techniques to build a robust, self-validating case for the compound's binding site. We will progress from initial hypothesis generation using computational and biochemical methods to direct biophysical validation and, ultimately, to high-resolution structural and cellular confirmation. This guide is designed not as a rigid template, but as a logical and in-depth narrative to empower researchers to make informed experimental choices.

Part 1: Hypothesis Generation — In Silico and Biochemical Approaches

Before committing to resource-intensive structural or biophysical methods, it is crucial to build a strong, testable hypothesis. This initial phase combines computational prediction with functional biochemical data to suggest a probable binding site and confirm that the compound engages the target's primary function.

Computational Modeling: Molecular Docking

Expertise & Causality: Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a protein target.[6][7] For kinase inhibitors, the most common binding site is the ATP pocket.[8][9] Docking this compound into the known crystal structure of Akt1 (e.g., PDB IDs: 4EKK, 3O96)[10][11] allows us to generate a preliminary model of the interaction.[12] This model is invaluable as it predicts which specific amino acid residues in the ATP-binding site (e.g., hinge region residues Glu228, Ala230; gatekeeper residue Met227) are likely to form key hydrogen bonds or hydrophobic interactions with the inhibitor.[8] This forms the foundational hypothesis for all subsequent validation experiments.

Workflow: Molecular Docking of this compound into Akt1

cluster_prep Preparation cluster_dock Docking & Analysis PDB 1. Obtain Akt1 Crystal Structure (e.g., PDB: 4EKK) PrepProt 2. Prepare Protein (Add hydrogens, assign charges) PDB->PrepProt PrepLig 3. Prepare Ligand (Generate 3D conformers) PrepProt->PrepLig Grid 4. Define Binding Site (Grid generation around ATP pocket) PrepLig->Grid Dock 5. Perform Docking Simulation (e.g., Glide, AutoDock) Grid->Dock Analyze 6. Analyze Poses (Score, visualize interactions) Dock->Analyze Hypothesis 7. Formulate Hypothesis (Identify key interacting residues) Analyze->Hypothesis Expr 1. High-Level Expression & Purification of Akt1 Crys 2. Crystallization (Set up screens to get apo-crystals) Expr->Crys Soak 3. Ligand Soaking (Soak apo-crystals in compound solution) Crys->Soak Cryo 4. Cryo-Protection & Crystal Harvesting Soak->Cryo Data 5. X-ray Diffraction (Data collection at synchrotron) Cryo->Data Solve 6. Structure Solution (Phase determination, model building) Data->Solve Refine 7. Refinement & Validation (Analyze electron density, deposit in PDB) Solve->Refine cluster_wt Wild-Type (WT) Akt1 cluster_mut Mutant Akt1 WT_Protein WT Protein (Met227) WT_Assay Kinase Assay + Compound WT_Protein->WT_Assay WT_Result Result: Potent Inhibition (Low IC50) WT_Assay->WT_Result Conclusion Conclusion: Binding site validated WT_Result->Conclusion MUT_Protein Mutant Protein (Met227 -> Ala) MUT_Assay Kinase Assay + Compound MUT_Protein->MUT_Assay MUT_Result Result: Weak/No Inhibition (High IC50) MUT_Assay->MUT_Result MUT_Result->Conclusion Hypothesis Hypothesis: Met227 is critical for binding Hypothesis->WT_Assay Hypothesis->MUT_Assay

References

A Guide to Reproducible Research: The Case of 3-Methylisoquinolin-7-ol Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, reproducibility is the cornerstone of scientific validity and progress.[1][2] The challenge of reproducing experimental results is a well-recognized issue, often stemming from insufficient detail in published protocols and incomplete characterization of synthesized materials.[1][2] This guide provides an in-depth look at the critical factors influencing the reproducibility of experiments involving 3-Methylisoquinolin-7-ol, a versatile isoquinoline derivative.[3][4][5][6] We will dissect a robust synthetic protocol, detail the non-negotiable standards for analytical characterization, and illustrate how deviations can profoundly impact downstream biological data. This document is designed for researchers, chemists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

Part 1: The Synthetic Blueprint - Ensuring Consistency from the Start

The synthesis of isoquinoline derivatives can be approached through various methods, with the Pomeranz-Fritsch reaction being a classic and effective route.[3][7][8] Reproducibility begins here; seemingly minor deviations in reagent purity, reaction temperature, or work-up procedures can lead to significant variations in yield and, more critically, in the impurity profile of the final compound.[9]

Experimental Protocol: A Reproducible Synthesis of this compound

This protocol is designed to maximize consistency and yield a high-purity product.

Materials:

  • 3-Hydroxybenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Step-by-Step Methodology:

  • Schiff Base Formation: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol. Add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise at ambient temperature. Stir the mixture for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Causality Check: This initial condensation forms the key benzalaminoacetal intermediate. Ensuring this reaction goes to completion minimizes starting material contamination in subsequent steps.[7]

  • Acid-Catalyzed Cyclization: Cool the reaction mixture to 0°C using an ice bath. Add concentrated sulfuric acid (3.0 eq) slowly and dropwise, ensuring the internal temperature does not exceed 10°C. Once the addition is complete, allow the mixture to warm to room temperature, then heat to 65°C for 4 hours.

    • Causality Check: The strong acid catalyzes the intramolecular electrophilic substitution to form the isoquinoline core.[7][8] Slow, cold addition is critical to control the exothermic reaction and prevent unwanted side-product formation.

  • Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over a beaker of crushed ice. Slowly neutralize the solution with saturated sodium bicarbonate until the pH is approximately 8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Aromatization: Filter off the drying agent and concentrate the organic phase under reduced pressure. Dissolve the crude residue in methanol, add 10% Pd/C (5 mol %), and stir the suspension under a hydrogen atmosphere (balloon) overnight.

    • Causality Check: The cyclization often yields a dihydroisoquinoline intermediate. Catalytic hydrogenation is a reliable method for aromatization to the final isoquinoline ring system.

  • Purification: Remove the Pd/C catalyst by filtering the mixture through a pad of Celite. Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Causality Check: Chromatographic purification is essential to remove any unreacted intermediates, regioisomers, or other by-products, which is a critical step for ensuring high purity.[10][11]

Visualizing the Synthetic Workflow:

synthesis_workflow cluster_reaction Reaction Phase cluster_purification Purification Phase Start 3-Hydroxybenzaldehyde + Aminoacetaldehyde dimethyl acetal Condensation Schiff Base Formation (MeOH, RT) Start->Condensation Cyclization Cyclization (H₂SO₄, 0°C -> 65°C) Condensation->Cyclization Aromatization Aromatization (H₂, 10% Pd/C) Cyclization->Aromatization Workup Neutralization & Aqueous Work-up Aromatization->Workup Transfer Crude Product Extraction Ethyl Acetate Extraction Workup->Extraction Chromatography Silica Column Chromatography Extraction->Chromatography Product Pure this compound Chromatography->Product

Caption: A robust workflow for the synthesis and purification of this compound.

Part 2: The Litmus Test - Unambiguous Compound Characterization

Synthesis without rigorous characterization is a recipe for irreproducibility. It is imperative to confirm not only the identity but also the purity of the synthesized compound, as undetected impurities are often the primary culprits in failed replication studies.[9][12][13] A combination of spectroscopic and chromatographic methods should be employed.[14][15][16]

Comparative Analysis: High-Purity vs. Poorly Characterized Batches

The following table contrasts the analytical data expected from a reproducibly synthesized, high-purity batch against a poorly characterized or impure batch.

Analytical Technique Purpose Batch A: High Purity (>98%) Batch B: Low Purity / Impure
¹H NMR Confirms proton structure and identifies impurities.Clean spectrum with expected chemical shifts, integration values, and coupling constants. No unidentified peaks.Unexpected peaks, distorted baseline, or incorrect integration ratios, suggesting residual solvents or by-products.
Mass Spec (HRMS) Confirms molecular weight and formula.A strong molecular ion peak matching the exact mass of C₁₀H₉NO (e.g., [M+H]⁺ = 160.0757).Multiple significant peaks, or a primary peak that does not match the expected mass.
HPLC Quantifies purity and detects non-volatile impurities.A single, sharp major peak, indicating >98% purity.Multiple peaks, indicating the presence of impurities that may have co-eluted during column chromatography.[9]
Melting Point Assesses bulk sample purity.Sharp and narrow melting point range (e.g., 214-216 °C).Depressed and broad melting point range (e.g., 205-212 °C), a classic sign of impurity.[17]

Part 3: Downstream Consequences - The Impact on Biological Data

Let's consider a hypothetical scenario where this compound is being tested as an inhibitor of a protein kinase, "Kinase X," involved in a cancer signaling pathway.

Hypothetical Signaling Pathway:

signaling_pathway cluster_pathway Kinase X Signaling Cascade KinaseX Kinase X Phospho_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) KinaseX->Phospho_Substrate Phosphorylation Substrate Downstream Substrate Substrate->KinaseX ATP ATP ATP->KinaseX Batch_A This compound (Batch A, >98% Pure) Batch_A->KinaseX True Inhibition Batch_B Impure Compound (Batch B, ~85% Pure) Batch_B->KinaseX Apparent Inhibition Potent_Impurity Potent Impurity (Present in Batch B) Potent_Impurity->KinaseX Strong Off-Target Inhibition

Caption: Impact of compound purity on a hypothetical Kinase X inhibition assay.

Comparative Biological Assay Data
Parameter Batch A (>98% Purity) Batch B (~85% Purity) Alternative Standard
IC₅₀ for Kinase X 5.2 µM0.4 µM4.8 µM
Conclusion Moderate, reproducible inhibition.Apparently potent inhibition.Confirms the moderate activity level.
Reproducibility Crisis The results from Batch A are highly reproducible across different labs.Another lab, synthesizing a high-purity batch, cannot reproduce the potent activity and reports a value closer to 5 µM, leading to confusion and wasted resources. The potent activity was due to an undetected impurity.

This stark contrast demonstrates how an uncharacterized, highly active impurity in Batch B could create a false lead, sending a research program in the wrong direction. The "trustworthy" protocol, validated by the comprehensive characterization of Batch A, provides the true biological data, ensuring that subsequent research is built on a solid foundation.

Conclusion

Achieving reproducibility in experiments with synthesized molecules like this compound is not an incidental outcome; it is the product of a deliberate and rigorous methodology. It requires an understanding of the chemistry to control the synthesis, the application of comprehensive analytical techniques to validate the product's identity and purity, and an appreciation for how these factors directly influence biological outcomes. By adhering to these principles, the scientific community can build a more robust, reliable, and ultimately more efficient path toward discovery.

References

A Comparative Benchmarking Guide to 3-Methylisoquinolin-7-ol as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-Methylisoquinolin-7-ol, a member of the pharmacologically significant isoquinoline alkaloid family, against established standard inhibitors of acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Introduction: The Rationale for Investigating Novel AChE Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the signal at cholinergic synapses.[1] The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease, where diminished levels of ACh contribute to cognitive decline.[2][3] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[4]

The isoquinoline alkaloid scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities.[5] Several isoquinoline alkaloids have been identified as inhibitors of cholinesterases, making this chemical class a promising source for novel AChE modulators.[6][7][8] This guide focuses on this compound, a specific derivative, to benchmark its potential inhibitory activity against well-characterized, clinically approved drugs. The objective is to provide a framework for evaluating its potency and to elucidate the experimental causality behind such a comparative study.

Profiling the Standard Inhibitors

For a robust benchmark, it is essential to compare the investigational compound against industry-standard inhibitors with well-defined mechanisms of action. For this purpose, we have selected Donepezil and Galantamine, both of which are reversible AChE inhibitors used in the treatment of Alzheimer's disease.[9][10]

Donepezil: A piperidine derivative, Donepezil is a highly selective, reversible, and non-competitive inhibitor of AChE.[3][11] It binds to the peripheral anionic site of the enzyme, which is distinct from the active site where acetylcholine binds.[11] Its high selectivity for AChE over butyrylcholinesterase (BChE) minimizes certain peripheral side effects.

Galantamine: This phenanthrene-derived alkaloid exhibits a dual mechanism of action. It acts as a reversible, competitive inhibitor of AChE, directly competing with acetylcholine for binding to the active site.[12][13] Additionally, Galantamine is an allosteric modulator of nicotinic acetylcholine receptors, which further enhances cholinergic signaling.[14][15]

Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of the findings, a standardized and self-validating experimental protocol is paramount. The following sections detail the methodology for a comparative in vitro inhibition assay.

Principle of the Assay: Ellman's Method

The most widely accepted method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[16][17] This method is valued for its simplicity, reliability, and adaptability to high-throughput screening.[17] The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[1][18] The rate of TNB production is directly proportional to AChE activity.

Diagram: Principle of the Ellman's Assay

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolyzes Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (Substrate, Colorless) ATCI->AChE Thiocholine->Thiocholine_p Links the reactions DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB Anion (Yellow, λmax = 412 nm) DTNB->TNB Thiocholine_p->DTNB Reacts with

Caption: Workflow of the two-step reaction in the Ellman's method for AChE activity determination.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well microplate format, suitable for screening and IC₅₀ determination.

Materials and Reagents:

  • AChE Enzyme: Electric eel acetylcholinesterase (Type VI-S).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Inhibitors: this compound, Donepezil HCl, Galantamine HBr.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • Equipment: 96-well clear flat-bottom microplate, multichannel pipette, microplate reader capable of kinetic measurements at 412 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Prepare 10 mM stock solutions of this compound, Donepezil, and Galantamine in 100% DMSO.

  • Assay Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (solvent control).

    • Test Sample (with Inhibitor): Prepare serial dilutions of each inhibitor stock solution in phosphate buffer. Add 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and the respective inhibitor or solvent to the designated wells.

    • Mix gently and incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction:

    • To start the enzymatic reaction, add 10 µL of the ATCI substrate solution to all wells (except the blank). The final volume in each well should be 180 µL.

  • Kinetic Measurement:

    • Immediately place the microplate into a reader pre-set to 25°C.

    • Measure the increase in absorbance at 412 nm every 60 seconds for a total of 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Reagent Stocks (Buffer, DTNB, ATCI) add_reagents Add Buffer, AChE, DTNB, and Inhibitor/Solvent to wells prep_reagents->add_reagents prep_inhibitors Prepare Inhibitor Serial Dilutions (Test Compound & Standards in DMSO) prep_inhibitors->add_reagents pre_incubate Pre-incubate for 15 min at 25°C add_reagents->pre_incubate start_reaction Initiate reaction by adding ATCI Substrate pre_incubate->start_reaction read_plate Kinetic Read at 412 nm (10 min) start_reaction->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Inhibition of AChE in the synaptic cleft increases acetylcholine levels.

The structural features of this compound—specifically the isoquinoline core, the methyl group at position 3, and the hydroxyl group at position 7—will be critical determinants of its binding affinity and selectivity. Further studies, including enzyme kinetics (e.g., Lineweaver-Burk plots) and computational molecular docking, would be necessary to confirm the mechanism of inhibition and identify key binding interactions within the AChE active site.

Conclusion and Future Directions

This guide establishes a foundational framework for evaluating this compound as a potential acetylcholinesterase inhibitor. The hypothetical benchmarking data suggest that while it may possess AChE inhibitory activity, further structural modifications would likely be required to enhance its potency to a level comparable with clinically approved drugs like Donepezil.

Future experimental work should focus on:

  • Experimental Validation: Synthesizing and testing this compound using the described protocol to obtain empirical IC₅₀ values.

  • Kinetic Studies: Performing enzyme kinetics to definitively determine the mode of inhibition (competitive, non-competitive, or mixed).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand how modifications to the scaffold affect inhibitory activity.

  • Selectivity Profiling: Assessing the inhibitory activity against butyrylcholinesterase to determine its selectivity profile.

By following this structured, evidence-based approach, researchers can rigorously evaluate the potential of novel compounds like this compound and make informed decisions in the drug discovery pipeline.

References

A Researcher's Guide to Statistical Analysis of 3-Methylisoquinolin-7-ol Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the robust statistical analysis of data derived from studies on 3-Methylisoquinolin-7-ol and related isoquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal reasoning behind experimental and analytical choices. Our objective is to equip you with the knowledge to design self-validating experiments and apply appropriate statistical methods to generate trustworthy and reproducible results.

Introduction: The Significance of Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, as a specific derivative, holds potential for biological activity that warrants rigorous investigation. The journey from synthesis to potential therapeutic application is paved with quantitative data. The integrity of this journey depends critically on the statistical methods used to analyze and interpret that data.

Part 1: Foundational Assays and Data Structures

Research into novel bioactive compounds typically begins with a series of in vitro assays to determine their biological effects. Understanding the nature of the data generated from these assays is the first step in selecting the correct statistical approach.

Common In Vitro Assays
  • Cytotoxicity/Cell Viability Assays (e.g., MTT, XTT): These assays measure the effect of a compound on cell survival. The output is typically a measure of cell viability (e.g., absorbance) at various concentrations of the test compound.

  • Enzyme Inhibition Assays: These experiments quantify a compound's ability to inhibit the activity of a specific enzyme. Data is generated as percentage of enzyme activity relative to a control.

  • Antiproliferative Assays: These assays assess the ability of a compound to inhibit cell growth over time. Results are often expressed as a percentage of cell proliferation compared to an untreated control.[3]

The Dose-Response Relationship

A fundamental concept in pharmacology is the dose-response relationship, which describes the magnitude of the response of a biological system to a stimulus or stressor after a certain exposure time.[4] This relationship is typically visualized with a dose-response curve, where the x-axis represents the compound concentration (often on a logarithmic scale) and the y-axis represents the measured biological response (e.g., percent inhibition, cell viability).[4][5] The resulting curve is usually sigmoidal (S-shaped).[4]

Part 2: Comparative Guide to Statistical Methodologies for In Vitro Data

The analysis of data from the assays described above can be broadly categorized into two areas: determining potency (e.g., IC50) and comparing effects between different groups or concentrations.

Determining Potency: IC50/EC50 Calculation

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro.

Methodology Comparison: Linear vs. Non-Linear Regression

Statistical MethodDescriptionAdvantagesDisadvantagesWhen to Use
Linear Regression on Transformed Data Involves transforming the data (e.g., using a probit or logit transformation) to create a linear relationship, then applying linear regression.Simpler to calculate by hand.Can distort the error distribution of the original data. Less accurate than non-linear regression.Historically used, but now largely superseded by non-linear methods.
Non-Linear Regression Directly fits the data to a sigmoidal dose-response model, most commonly the four-parameter logistic (4PL) or Hill equation.[4][6]More accurate and reliable for IC50 determination.[6] Provides goodness-of-fit statistics (e.g., R-squared). Preferred method in modern pharmacology.[4]Requires specialized software (e.g., GraphPad Prism, R).[7][8][9]The standard and recommended method for analyzing dose-response data.[5]

Expert Insight: While linearizing transformations were once common, they are no longer recommended as they can introduce bias. Non-linear regression is unequivocally the superior method as it honors the underlying biology of the dose-response relationship and provides a more accurate estimation of potency.[4][6]

Detailed Protocol: IC50 Determination via Non-Linear Regression
  • Data Preparation: Organize your data with the logarithm of the compound concentration in one column and the corresponding biological response (e.g., % inhibition) in another. Include replicate data for each concentration.[8]

  • Software Selection: Use a statistical software package such as GraphPad Prism, SPSS, or the 'drc' package in R.[5][10]

  • Model Selection: Choose a non-linear regression model. The "log(inhibitor) vs. response -- Variable slope (four parameters)" model is a common and robust choice.[8]

  • Fitting the Curve: The software will fit the data to the selected model and calculate the best-fit values for the parameters, including the IC50.

  • Assessing Goodness-of-Fit: Evaluate the R-squared value, which indicates how well the model fits the data. An R-squared value close to 1.0 suggests a good fit.[8]

  • Confidence Intervals: The software will also provide 95% confidence intervals for the IC50, which is a measure of the precision of the estimate.[8]

Comparing Effects: Parametric vs. Non-Parametric Tests

Often, the goal is to compare the mean response between a control group and one or more treatment groups, or between different concentrations of this compound. The choice between a parametric and a non-parametric test is critical and depends on the distribution of your data.

Methodology Comparison: ANOVA vs. Kruskal-Wallis Test

Statistical TestDescriptionAssumptionsWhen to UsePost-Hoc Tests
One-Way ANOVA A parametric test used to compare the means of three or more independent groups.1. Data are normally distributed. 2. Variances of the groups are equal (homogeneity of variance). 3. Data are independent.When the assumptions of normality and homogeneity of variance are met. Generally more powerful than non-parametric tests if assumptions hold.[11]Tukey's HSD, Dunnett's test, Bonferroni correction.
Kruskal-Wallis Test A non-parametric alternative to ANOVA. It compares the median ranks of the groups rather than the means.[12][13]1. Data are independent. 2. The distributions of the groups have the same shape.When the assumption of normality is violated.[14][15] Particularly useful for small sample sizes or data with outliers.[11]Dunn's test, Pairwise Wilcoxon test.[15]

Expert Insight: The decision to use ANOVA or a Kruskal-Wallis test should be based on an assessment of your data's distribution.[14] While ANOVA is robust to moderate deviations from normality, especially with larger sample sizes, the Kruskal-Wallis test is a safer choice when data is clearly skewed or when you have a small number of replicates.[11][12] It is important to note that the Kruskal-Wallis test assesses whether the distributions of the groups are the same, which is not always equivalent to comparing the means.[13]

Visualization and Workflow Diagrams

Clear visualization of experimental workflows and analytical decision-making processes is essential for ensuring reproducibility and clarity.

Experimental Workflow for In Vitro Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Synthesize & Purify This compound stock Prepare Stock Solution start->stock treatment Treat cells with serial dilutions of compound stock->treatment cells Culture & Seed Cells in 96-well plates cells->treatment incubation Incubate for specified time (e.g., 24, 48, 72h) treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance (Plate Reader) assay->readout normalize Normalize data to controls (% Viability) readout->normalize plot Plot Dose-Response Curve normalize->plot stats Comparative Statistics (e.g., ANOVA) normalize->stats regression Non-Linear Regression (4-Parameter Logistic) plot->regression ic50 Determine IC50 & 95% CI regression->ic50

Caption: A typical workflow for determining the in vitro cytotoxicity of a test compound.

Decision Tree for Statistical Test Selection

G node_q node_q node_t node_t q1 What is the research question? q2 Dose-Response Data? q1->q2 Comparing potency q3 Are data normally distributed? q1->q3 Comparing means of >2 groups t1 Non-Linear Regression (e.g., 4-Parameter Logistic Fit) to determine IC50/EC50 q2->t1 Yes q4 Are variances equal? q3->q4 Yes t3 Kruskal-Wallis Test followed by post-hoc test (e.g., Dunn's) q3->t3 No t2 One-Way ANOVA followed by post-hoc test (e.g., Tukey's, Dunnett's) q4->t2 Yes t4 Welch's ANOVA q4->t4 No

Caption: A decision-making flowchart for selecting the appropriate statistical test.

Conclusion and Best Practices

The credibility of research on novel compounds like this compound hinges on the rigorous application of statistical principles. This guide has provided a comparative overview of key statistical methodologies, emphasizing the rationale behind their selection.

Key Recommendations for Researchers:

  • Prioritize Non-Linear Regression: For determining potency (IC50/EC50), non-linear regression is the gold standard and should always be preferred over linearized methods.[4][6]

  • Assess Your Data: Before comparing groups, always assess your data for normality and homogeneity of variances to choose between parametric (ANOVA) and non-parametric (Kruskal-Wallis) tests.

  • Report Thoroughly: In publications, always report the specific statistical tests used, the resulting p-values, goodness-of-fit measures (like R-squared), and the number of replicates.

  • Use Appropriate Software: Leverage the power of statistical software like GraphPad Prism or R, which are specifically designed for the analyses described herein.[8][9]

By adhering to these principles, the scientific community can build a reliable and comprehensive understanding of the biological activities of this compound and other promising isoquinoline derivatives.

References

Safety Operating Guide

Navigating the Disposal of 3-Methylisoquinolin-7-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 3-Methylisoquinolin-7-ol, a heterocyclic aromatic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of the parent compound, 3-methylisoquinoline, and aligns with the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Understanding the Hazard Profile: A Precautionary Approach

Key Hazard Considerations:

  • Irritant: Assumed to be an irritant to the skin, eyes, and respiratory system.

  • Unknown Toxicity: The full extent of its health effects is unknown.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Due to these potential hazards, this compound must be treated as a hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination.

DisposalWorkflow cluster_0 Step 1: In-Lab Handling & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Pure compound, contaminated labware, solutions) B Segregate Waste (Separate from non-hazardous and incompatible chemicals) A->B Identify as Hazardous Waste C Select Approved Container (Chemically compatible, leak-proof) B->C D Label Container ('Hazardous Waste', full chemical name, date) C->D E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Weekly Inspection (Check for leaks, container integrity) E->F G Arrange for Pickup (Contact licensed hazardous waste disposal company) F->G H Incineration (Recommended method for 3-methylisoquinoline) G->H

Caption: Disposal workflow for this compound from generation to final disposal.

Experimental Protocol for Disposal

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat.

  • Approved hazardous waste container: chemically compatible (e.g., glass or polyethylene), with a secure, leak-proof lid.

  • Hazardous waste labels.

  • Secondary containment bin.

Procedure:

  • Waste Identification and Segregation:

    • Properly identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated labware such as vials, pipette tips, and chromatography columns.

    • Segregate this hazardous waste from non-hazardous waste and other incompatible chemical waste streams to prevent accidental reactions.[3]

  • Containerization:

    • Use a designated and appropriate hazardous waste container that is chemically compatible with isoquinoline derivatives.[3]

    • The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof lid.[4]

    • For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of waste generation and under the control of laboratory personnel.[3][6]

    • Place the container in a secondary containment bin to mitigate potential spills.

    • Ensure the SAA is inspected weekly for any signs of leakage or deterioration of the container.[3][4]

  • Final Disposal:

    • Do not attempt to dispose of this compound down the drain or in regular trash.[7]

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

    • The recommended disposal method for the parent compound, 3-methylisoquinoline, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This is the most likely appropriate disposal route for this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE) is mandatory for spill cleanup.

Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Label the waste container appropriately and dispose of it as hazardous waste.

Large Spills (outside a chemical fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, eliminate all ignition sources.

  • Contact your institution's EHS or emergency response team immediately.

  • Prevent the spill from entering drains.[2]

  • Provide the emergency response team with the Safety Data Sheet for 3-methylisoquinoline and any other relevant information.

Regulatory Framework and Compliance

The handling and disposal of hazardous chemicals in a laboratory setting are governed by federal and state regulations.

Regulatory BodyStandard/ActKey Requirements
OSHA Hazard Communication Standard (29 CFR 1910.1200)Requires hazard classification, proper labeling of containers, and employee training on chemical hazards.[9][10]
EPA Resource Conservation and Recovery Act (RCRA)Establishes regulations for hazardous waste management, including generation, transportation, treatment, storage, and disposal.[4]
EPA Subpart K for Academic Laboratories (40 CFR Part 262)Provides alternative, flexible standards for managing hazardous waste in academic laboratories.[6]

Compliance with these regulations is not just a legal requirement but a cornerstone of a safe and responsible research environment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the precautionary principle, following established protocols, and complying with regulatory standards, we can ensure a safe working environment and protect our planet. This commitment to responsible chemical management is an integral part of scientific integrity and excellence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and developers, our pursuit of novel therapeutics and chemical entities demands an unwavering commitment to safety. The compound 3-Methylisoquinolin-7-ol, a heterocyclic organic molecule, presents a unique profile of reactivity and potential bioactivity. While its properties are valuable in synthetic and medicinal chemistry, they also necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist; it is designed to instill a deep, causal understanding of the protective measures required. By treating every handling step as a self-validating system, we build a culture of safety that protects not only ourselves but also the integrity of our research.

Hazard Assessment: Understanding the Adversary

Before selecting a single piece of equipment, we must first understand the specific risks posed by this compound. Based on available safety data for the compound and its structural analogs, the primary hazards are categorized as follows:

  • Dermal Toxicity: The most critical hazard is its classification as "Toxic in contact with skin". This implies that skin exposure is not merely a surface irritation risk but a potential route for systemic toxicity.

  • Acute Oral Toxicity: The compound is also classified as "Harmful if swallowed".

  • Severe Irritation: It is known to cause serious eye irritation and skin irritation[1][2]. As a solid powder, airborne particles present a significant risk to the eyes and respiratory tract[1][2].

  • Aquatic Toxicity: The compound is harmful to aquatic life, necessitating stringent disposal protocols to prevent environmental release.

Given its high melting point (252-255°C), this compound will be handled as a solid powder under standard laboratory conditions, making the inhalation of fine particulates a primary exposure pathway to consider[3].

Core Protective Ensemble: A Multi-Layered Defense

The principle of causality dictates our PPE selection. Each component is chosen to neutralize a specific, identified hazard.

Body Protection

A flame-resistant (e.g., Nomex) or 100% cotton laboratory coat is mandatory and must be fully buttoned[4]. This serves as the first barrier against incidental dust contamination on personal clothing. For operations with a higher risk of dust generation, such as bulk transfers, a disposable chemical-resistant apron over the lab coat is recommended. All personnel must wear long pants and fully enclosed, liquid-resistant shoes to protect the lower body from potential spills[5][6].

Hand Protection: The Critical Interface

Due to the compound's significant dermal toxicity, a single pair of gloves is insufficient. A double-gloving technique is required to create a redundant barrier and allow for safe outer glove removal in case of contamination.

  • Inner Glove: A thinner nitrile glove provides a close fit and dexterity.

  • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. This glove should have extended cuffs that go over the sleeve of the lab coat.

Causality: The double-gloving system ensures that if the outer glove is compromised, the inner glove continues to provide protection. It also facilitates a safe doffing procedure where the heavily contaminated outer layer can be removed without touching the inner glove or skin. Always inspect gloves for visible defects before use[4]. Contaminated gloves must be changed immediately, using the proper removal technique to avoid cross-contamination[2].

Eye and Face Protection: Shielding Sensitive Mucosa
  • Mandatory: ANSI Z87.1-rated chemical splash goggles are required at all times when handling this compound, whether in solid or solution form[5][7]. Safety glasses do not provide an adequate seal against airborne dust or chemical splashes and are therefore insufficient[6].

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 gram) of the powder outside of a contained system, a full face shield must be worn over the chemical splash goggles[4][7]. This provides an additional layer of protection for the entire face from splashes or puff-backs of powder.

Respiratory Protection

All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not feasible or during a large-scale cleanup, respiratory protection is required.

  • Standard Operations (in Fume Hood): No respirator required if work is conducted properly within the engineering control.

  • Potential for Dust Exposure: For situations with potential dust generation outside of a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary[2]. The specific type (e.g., half-mask or full-face) depends on the scale of the operation and a site-specific risk assessment. All respirator use must comply with a formal respiratory protection program, including fit-testing and medical clearance[4].

Operational and Disposal Plans: A Step-by-Step Protocol

Data Summary: PPE Selection Matrix
TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid (<1g) Lab CoatDouble Nitrile GlovesChemical Splash GogglesWork in Ventilated Balance Enclosure or Fume Hood
Bulk Transfer (>1g) Lab Coat, ApronDouble Nitrile GlovesGoggles & Face ShieldWork in Fume Hood
Preparing Solutions Lab CoatDouble Nitrile GlovesChemical Splash GogglesWork in Fume Hood
Post-Experiment Cleanup Lab CoatDouble Nitrile GlovesChemical Splash GogglesWork in Fume Hood
Spill Cleanup Chemical Resistant SuitDouble Nitrile/NeopreneGoggles & Face ShieldP100 Respirator (minimum)
Experimental Protocol: Safe Handling and Weighing
  • Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with disposable, absorbent bench paper. Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer) before retrieving the chemical.

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, goggles/face shield.

  • Handling the Compound:

    • Gently tap the container before opening to settle the powder.

    • Open the container slowly inside the fume hood to avoid creating airborne dust.

    • Use a dedicated spatula to carefully transfer the desired amount to a tared weigh boat. Avoid scooping actions that could aerosolize the powder.

    • Close the primary container immediately after dispensing.

  • Cleanup of Handling Area:

    • Carefully wipe down the spatula and any contaminated surfaces with a solvent-dampened towel (e.g., 70% ethanol).

    • Place all contaminated disposable items (weigh boats, bench paper, wipes) into a dedicated, sealed hazardous waste bag located inside the fume hood.

  • Decontamination: If any powder contaminates the outer gloves, remove them while still in the fume hood, dispose of them in the hazardous waste bag, and don a new pair of outer gloves.

Mandatory Visualization: PPE Doffing (Removal) Workflow

The sequence of PPE removal is as critical as its selection to prevent cross-contamination. The following workflow must be followed.

PPE_Doffing_Workflow cluster_Contaminated_Area Inside the Lab / At the Fume Hood cluster_Exit_Area At the Exit / Anteroom Decontaminate 1. Decontaminate Outer Gloves Remove_Outer_Gloves 2. Remove Outer Gloves Decontaminate->Remove_Outer_Gloves If visibly soiled Remove_Coat 3. Remove Lab Coat (Turn inside out) Remove_Outer_Gloves->Remove_Coat Remove_Face_Shield 4. Remove Face Shield Remove_Coat->Remove_Face_Shield Move to lab exit Remove_Goggles 5. Remove Goggles Remove_Face_Shield->Remove_Goggles Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands 7. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: Workflow for safe removal of Personal Protective Equipment.

Disposal Plan
  • Solid Waste: All disposable items contaminated with this compound (gloves, weigh paper, wipes, etc.) must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with general laboratory waste[8].

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Prevent discharge into drains or the environment[2].

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Only then can the container be disposed of according to institutional guidelines.

Emergency Procedures: Immediate, Decisive Action

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Show the Safety Data Sheet to the attending physician[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylisoquinolin-7-ol
Reactant of Route 2
3-Methylisoquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.